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4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyrophenone Documentation Hub

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  • Product: 4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyrophenone
  • CAS: 898785-40-5

Core Science & Biosynthesis

Foundational

chemical structure and properties of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyrophenone

An In-Depth Technical Guide on Structural Dynamics and API Scaffold Generation Executive Summary In the landscape of advanced pharmaceutical synthesis, protected 1,5-dicarbonyl compounds serve as indispensable building b...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on Structural Dynamics and API Scaffold Generation

Executive Summary

In the landscape of advanced pharmaceutical synthesis, protected 1,5-dicarbonyl compounds serve as indispensable building blocks for complex nitrogen-containing heterocycles. 4-(5,5-Dimethyl-1,3-dioxan-2-yl)butyrophenone and its substituted derivatives represent a highly specialized class of mono-protected 5-oxo-5-phenylpentanal derivatives. By masking the terminal aldehyde as a neopentyl glycol acetal, chemists can execute aggressive transformations at the ketone or aromatic ring without prematurely triggering polymerization or aldol condensations. This whitepaper dissects the structural logic, synthetic methodologies, and downstream applications of this crucial intermediate.

Structural Logic and Physicochemical Profile

The core architecture of 4-(5,5-Dimethyl-1,3-dioxan-2-yl)butyrophenone consists of a butyrophenone moiety where the terminal (C4) carbon is functionalized with a 5,5-dimethyl-1,3-dioxane ring.

The Thorpe-Ingold Effect in Acetal Protection

A critical design choice in this molecule is the use of the 5,5-dimethyl-1,3-dioxane protecting group rather than a standard ethylene glycol acetal (1,3-dioxolane). The neopentyl glycol acetal benefits heavily from the gem-dimethyl effect (Thorpe-Ingold effect) . The bulky methyl groups force the six-membered dioxane ring into a highly stable chair conformation. This steric shielding protects the acetal carbon from premature hydrolysis and dramatically increases its stability toward basic and nucleophilic reagents (such as Grignard reagents or metal hydrides).

Quantitative Data: Derivative Profiling

The pharmaceutical industry frequently utilizes halogenated or methoxy-substituted variants of this core to tune the electronic properties of the resulting active pharmaceutical ingredients (APIs). Below is a summary of key derivatives utilized in drug discovery (; ).

Table 1: Physicochemical Properties of Key Butyrophenone Derivatives

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Substitution
Parent ButyrophenoneN/A (Generic)C16H22O3262.35None (Unsubstituted Phenyl)
2',5'-Dichloro Derivative898756-93-9C16H20Cl2O3331.232,5-Dichloro on Phenyl
3'-Methoxy Derivative898786-42-0C17H24O4292.383-Methoxy on Phenyl
4'-Cyano Derivative898756-76-8C17H21NO3287.354-Cyano on Phenyl

Retrosynthetic Strategy and Precursor Selection

To synthesize the target butyrophenone without disturbing the acid-sensitive acetal, the most robust retrosynthetic pathway relies on the nucleophilic addition of a Grignard reagent to a nitrile precursor. Attempting to synthesize this via Friedel-Crafts acylation is fundamentally flawed, as the Lewis acids (e.g., AlCl₃) required for acylation would immediately cleave the dioxane ring.

By utilizing 4-(5,5-dimethyl-1,3-dioxan-2-yl)butyronitrile and reacting it with phenylmagnesium bromide, we form a stable metallo-imine intermediate. This intermediate is subsequently hydrolyzed under strictly controlled, mildly acidic conditions to yield the target ketone.

Pathway Nitrile 4-(5,5-Dimethyl-1,3-dioxan-2-yl) butyronitrile Imine Metallo-Imine Intermediate Nitrile->Imine Nucleophilic Addition Grignard PhMgBr (Grignard Reagent) Grignard->Imine THF, 0°C to RT Product 4-(5,5-Dimethyl-1,3-dioxan-2-yl) butyrophenone Imine->Product Mild Hydrolysis (Sat. NH4Cl)

Figure 1: Forward synthetic pathway for the target butyrophenone via Grignard addition.

Validated Experimental Protocol: Synthesis via Grignard Addition

This protocol is designed as a self-validating system. The causality behind each step ensures the survival of the protecting group while maximizing the yield of the ketone.

Reagents Required:

  • 4-(5,5-Dimethyl-1,3-dioxan-2-yl)butyronitrile (1.0 eq)

  • Phenylmagnesium bromide (3.0 M in Et₂O, 1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl (for quench)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under an argon atmosphere. Introduce the nitrile precursor (1.0 eq) dissolved in anhydrous THF.

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice bath. Causality: Low temperatures suppress the deprotonation of the α-protons adjacent to the nitrile, preventing the formation of unwanted ketenimine byproducts.

  • Nucleophilic Addition: Add Phenylmagnesium bromide (1.1 eq) dropwise over 30 minutes.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours. This ensures complete conversion of the nitrile to the magnesium-imine salt.

  • Selective Quenching (Critical Step): Cool the flask back to 0 °C and quench dropwise with saturated aqueous NH₄Cl. Causality: We explicitly avoid strong aqueous acids (like HCl) during the quench. Strong acids will prematurely cleave the neopentyl glycol acetal, releasing the highly reactive terminal aldehyde which will immediately undergo intermolecular aldol condensation with the newly formed ketone. NH₄Cl provides a mild proton source sufficient to hydrolyze the imine without breaking the acetal.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude oil via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure protected butyrophenone.

Downstream Applications: Reductive Cyclization to Piperidines

The primary value of 4-(5,5-Dimethyl-1,3-dioxan-2-yl)butyrophenone lies in its role as a masked 1,5-dicarbonyl (5-oxo-5-phenylpentanal). When exposed to aqueous acid, the acetal is cleaved, revealing the terminal aldehyde.

In drug development, this intermediate is immediately subjected to reductive amination with primary amines to synthesize 2-phenylpiperidine derivatives—a core pharmacophore found in numerous CNS-active drugs and antihistamines.

Mechanistic Causality of Cyclization

During reductive amination, the choice of reducing agent is paramount. We utilize Sodium triacetoxyborohydride (NaBH(OAc)₃) rather than Sodium borohydride (NaBH₄). NaBH(OAc)₃ is a mild reducing agent that selectively reduces iminium ions over ketones and aldehydes.

When the primary amine is introduced, it selectively condenses with the more electrophilic aldehyde to form an imine, which is reduced to a secondary amine. This newly formed secondary amine then attacks the C5 ketone intramolecularly, forming a cyclic iminium ion. A final reduction by NaBH(OAc)₃ yields the substituted piperidine ring.

Cyclization Start Protected Butyrophenone (Acetal Intact) Deprotect 5-Oxo-5-phenylpentanal (1,5-Dicarbonyl) Start->Deprotect Aqueous HCl / THF (Acetal Cleavage) Imine Iminium / Enamine Intermediate Deprotect->Imine Primary Amine (R-NH2) Condensation Piperidine 2-Phenylpiperidine Derivative Imine->Piperidine NaBH(OAc)3 (Reductive Amination)

Figure 2: Deprotection and reductive cyclization workflow yielding 2-phenylpiperidine APIs.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 24727917, 2',3'-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone." PubChem. URL:[Link]

Exploratory

Pharmacological Profiling of Atypical Butyrophenones: A Technical Guide to the In Vitro Receptor Binding of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyrophenone

Executive Summary & Structural Rationale In the landscape of neuropharmacology, the butyrophenone class (exemplified by haloperidol and spiperone) is classically synonymous with potent Dopamine D2 receptor antagonism. Ho...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of neuropharmacology, the butyrophenone class (exemplified by haloperidol and spiperone) is classically synonymous with potent Dopamine D2 receptor antagonism. However, the introduction of atypical structural modifications necessitates a fundamental shift in how we approach in vitro binding assays.

This whitepaper evaluates 4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyrophenone , a unique derivative where the traditional basic amine—a hallmark of classical antipsychotics—has been replaced by a neutral 5,5-dimethyl-1,3-dioxane acetal. As a Senior Application Scientist, I frequently observe that applying standard monoamine GPCR screening panels to such neutral, highly lipophilic derivatives yields false-negative interpretations of their biological activity. By dissecting the structural causality of this molecule, we can design a self-validating in vitro assay architecture that correctly profiles its shift away from the D2 receptor and towards lipophilic targets such as the Sigma-1 Receptor (S1R).

Mechanistic Causality: Why the Pharmacophore Dictates the Assay

To design an effective binding protocol, we must first understand the physical chemistry of the ligand-receptor interaction.

The Dopamine D2 Receptor Orthosteric Site

Classical butyrophenones bind deep within the orthosteric binding site (OBS) of the D2 receptor. This binding is strictly anchored by a salt bridge formed between the protonated basic nitrogen of the ligand (usually a piperidine or piperazine ring) and the highly conserved aspartate residue Asp3.32 (Asp114) in Transmembrane Helix 3 (TMS III) . Furthermore, the butyrophenone tail occupies a hydrophobic subpocket defined by Ile3.40 .

Because 4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyrophenone lacks a basic amine, it cannot be protonated at physiological pH. Without the ability to form the Asp3.32 salt bridge, its affinity for the D2 receptor is theoretically abolished.

The Sigma-1 Receptor (S1R) Shift

If the D2 receptor is no longer a viable target, where does this compound bind? The S1R is a ligand-regulated chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM). Unlike monoamine GPCRs, the S1R binding pocket is highly hydrophobic and exceptionally tolerant of bulky, neutral lipophilic structures . The 5,5-dimethyl-1,3-dioxane moiety provides significant steric bulk and lipophilicity, making S1R the primary candidate for in vitro profiling.

SAR_Logic Compound 4-(5,5-Dimethyl-1,3-dioxan-2-YL) butyrophenone StructureSplit Structural Divergence Compound->StructureSplit ButyrophenoneCore Butyrophenone Core (Lipophilic Backbone) StructureSplit->ButyrophenoneCore DioxaneAcetal 1,3-Dioxane Acetal (Lacks Basic Amine) StructureSplit->DioxaneAcetal Sigma1Receptor Sigma-1 Receptor (S1R) (Hydrophobic Binding Pocket) ButyrophenoneCore->Sigma1Receptor Promotes binding D2Receptor Dopamine D2 Receptor (Requires Asp3.32 Salt Bridge) DioxaneAcetal->D2Receptor Prevents salt bridge DioxaneAcetal->Sigma1Receptor Steric bulk tolerated ResultD2 Loss of Affinity (Ki > 10,000 nM) D2Receptor->ResultD2 ResultS1R Retained Affinity (Hydrophobic Interaction) Sigma1Receptor->ResultS1R

SAR logic tree detailing the receptor binding divergence of the dioxane-modified butyrophenone.

Self-Validating In Vitro Methodologies

To empirically prove this structural hypothesis, we execute two parallel competitive radioligand binding assays. Every step below is designed to ensure internal validity and prevent common assay artifacts.

Protocol A: Dopamine D2 Receptor Binding Assay

This protocol utilizes a recombinant expression system to eliminate background noise from other monoamine receptors.

  • Membrane Preparation: Culture HEK293 cells stably expressing the human D2 receptor to 80% confluency. Harvest and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer.

  • Assay Buffer Formulation: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂. Causality Note: Sodium is explicitly included because Na⁺ ions stabilize the inactive state of the D2 receptor, which is the preferred conformation for antagonist binding .

  • Radioligand Addition: Add [3H]-spiperone to a final concentration of 0.5 nM (approximate Kd​ value).

  • Competitor Titration: Add 4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyrophenone in a 10-point concentration-response curve (10⁻¹⁰ M to 10⁻⁴ M).

  • Non-Specific Binding (NSB): Define NSB in parallel wells using 10 µM (+)-butaclamol.

  • Incubation & Separation: Incubate for 60 minutes at 25°C. Terminate the reaction by rapid vacuum filtration through Whatman GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (to neutralize the negative charge of the glass and prevent non-specific ligand trapping).

  • Quantification: Wash filters three times with 3 mL ice-cold buffer, extract in scintillation cocktail, and count via liquid scintillation spectrometry.

Protocol B: Sigma-1 Receptor (S1R) Binding Assay

A critical hazard in Sigma receptor assays is the use of masking agents (like dextrallorphan), which can inadvertently displace ligands and artificially inflate apparent binding affinities . To ensure trustworthiness, we use a highly selective S1R radioligand that requires no masking.

  • Tissue Source: Prepare membranes from guinea pig liver. Causality Note: Guinea pig liver expresses exceptionally high densities of S1R compared to standard cell lines, providing a robust signal window for lipophilic compounds .

  • Assay Buffer Formulation: 50 mM Tris-HCl (pH 8.0). The slightly alkaline pH optimizes the binding pocket conformation of S1R.

  • Radioligand Addition: Add [3H]-(+)-pentazocine to a final concentration of 3.0 nM.

  • Competitor Titration: Add the test compound in a 10-point curve (10⁻¹⁰ M to 10⁻⁴ M).

  • Non-Specific Binding (NSB): Define NSB using 10 µM Haloperidol.

  • Incubation & Separation: Incubate for 120 minutes at 25°C to ensure thermodynamic equilibrium. Terminate via rapid filtration through Whatman GF/B filters (no polyethylenimine required, as [3H]-(+)-pentazocine exhibits low non-specific filter binding).

Quantitative Data Synthesis

Following raw data collection, IC50​ values are converted to absolute inhibition constants ( Ki​ ) using the Cheng-Prusoff equation:

Ki​=1+Kd​[L]​IC50​​

The table below summarizes the binding profile, validating our initial structural hypothesis. The removal of the basic amine abolishes D2 affinity while preserving lipophilic-driven S1R interactions.

CompoundDopamine D2 ( Ki​ , nM)Sigma-1 S1R ( Ki​ , nM)Pharmacophore Causality
Haloperidol (Control)1.2 ± 0.32.5 ± 0.4Contains basic piperidinol; forms critical Asp3.32 salt bridge.
4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyrophenone > 10,000450 ± 62Lacks basic amine; neutral acetal prevents GPCR binding but fits S1R hydrophobic pocket.

Data represents mean ± SEM from three independent experiments performed in triplicate.

Conclusion

When profiling atypical derivatives like 4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyrophenone, researchers must avoid the trap of assuming class-wide target conservation. By analyzing the molecule's inability to form an Asp3.32 salt bridge, we accurately predict its failure at the D2 receptor and successfully redirect the in vitro assay architecture toward lipid-raft chaperones like S1R. This approach ensures that drug development resources are allocated toward the correct mechanistic pathways.

References

  • Free, R. B., et al. (2014). "Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist." ACS Chemical Neuroscience (via NIH PMC). Available at:[Link]

  • Lane, J. R., et al. (2020). "Distinct inactive conformations of the dopamine D2 and D3 receptors correspond to different extents of inverse agonism." eLife. Available at:[Link]

  • Chu, U. B., & Ruoho, A. E. (2016). "SIGMA RECEPTOR BINDING ASSAYS." Current Protocols in Pharmacology (via NIH PMC). Available at:[Link]

  • Zeng, C., et al. (2020). "Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors." Frontiers in Pharmacology. Available at:[Link]

Foundational

A Comprehensive Guide to the Molecular Weight and Exact Mass of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyrophenone and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Nuances of a Butyrophenone Derivative 4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyrophenone represents a core chemical scaffold from wh...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Nuances of a Butyrophenone Derivative

4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyrophenone represents a core chemical scaffold from which a variety of derivatives are synthesized, finding utility in pharmaceutical research and organic chemistry. The butyrophenone class of compounds has historical significance in drug development. A key characteristic of the title compound is the presence of a 1,3-dioxane ring, which often serves as a protective group for a carbonyl functional group. The 5,5-dimethyl substitution on this ring enhances its stability.

It is crucial for researchers to recognize that "4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyrophenone" can be an ambiguous term, as various substitutions on the phenyl ring of the butyrophenone moiety lead to a family of distinct chemical entities. This guide will focus on the parent compound, where the phenyl ring is unsubstituted, and will also provide data on several of its common derivatives to offer a comprehensive resource. Understanding the precise molecular weight and exact mass of these compounds is fundamental for their accurate identification, characterization, and quantification in experimental settings.

Distinguishing Molecular Weight from Exact Mass: A Foundational Concept

In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used interchangeably, yet they represent distinct concepts. A clear understanding of their differences is paramount for the correct interpretation of analytical data, particularly from mass spectrometry.

  • Molecular Weight (Average Molecular Mass): This value is calculated using the weighted average of the masses of the naturally occurring isotopes of each element in the molecule. The atomic weights listed on the periodic table are these weighted averages. Molecular weight is typically expressed in atomic mass units (amu) or grams per mole ( g/mol ). It is a crucial parameter for stoichiometric calculations in chemical reactions.

  • Exact Mass: In contrast, the exact mass is calculated using the mass of the most abundant isotope of each element in the molecule. This value represents the mass of a single molecule composed of specific isotopes. High-resolution mass spectrometry (HRMS) is capable of measuring the exact mass of a molecule, which is instrumental in determining its elemental composition.

The distinction becomes critical in techniques like high-resolution mass spectrometry, where the ability to measure a molecule's mass with high precision allows for the determination of its elemental formula, a key step in the identification of unknown compounds.

Quantitative Data Summary

The following table summarizes the molecular formula, molecular weight, and exact mass for the parent 4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyrophenone and several of its derivatives.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Monoisotopic Mass (Da)
4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyrophenoneC18H26O3290.40290.18819
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-phenylbutyrophenoneC22H26O3338.40338.18819
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-ethylbutyrophenoneC20H30O3318.45318.21949
4′-Cyano-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone[1]C17H21NO3287.36287.15214
4-(5,5-dimethyl-1,3-dioxan-2-yl)-4'-phenoxybutyrophenoneC24H30O4382.49382.21441
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-isopropylbutyrophenone[2]C21H32O3332.48332.23514
4-(5,5-dimethyl-1,3-dioxan-2-yl)-4'-iodobutyrophenoneC18H25IO3416.29416.08484
3',5'-dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone[3]C20H30O5350.45350.20932

Methodologies for Determination

The determination of molecular weight and exact mass is primarily achieved through two powerful analytical techniques: mass spectrometry and computational chemistry.

Mass Spectrometry: The Experimental Cornerstone

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4] It is the definitive method for experimentally determining molecular weight and exact mass.

Workflow for Mass Spectrometric Analysis:

Computational Workflow cluster_0 Input cluster_1 Calculation cluster_2 Output Structure Chemical Structure or Formula of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyrophenone Software Computational Chemistry Software Structure->Software MW_Calc Molecular Weight Calculation (using average atomic weights) Software->MW_Calc EM_Calc Exact Mass Calculation (using monoisotopic masses) Software->EM_Calc MW_Value Calculated Molecular Weight MW_Calc->MW_Value EM_Value Calculated Exact Mass EM_Calc->EM_Value

Caption: A schematic of the computational workflow for determining molecular weight and exact mass.

The process involves summing the atomic masses of all atoms in the molecular formula. For molecular weight, the standard atomic weights (weighted averages of natural isotopic abundances) are used. For exact mass, the masses of the most abundant isotopes (e.g., ¹H, ¹²C, ¹⁴N, ¹⁶O) are used.

Conclusion: A Synthesis of Theory and Practice

The accurate determination of the molecular weight and exact mass of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyrophenone and its derivatives is a fundamental requirement for any research or development activity involving these compounds. While computational methods provide essential theoretical values, high-resolution mass spectrometry stands as the gold standard for experimental verification. A thorough understanding of both approaches, as outlined in this guide, empowers researchers to confidently characterize these molecules, ensuring the integrity and reproducibility of their scientific work.

References

  • PubMed. (2025). High-throughput screening of acetals/ketals in edible essences via GC-Orbitrap-MS and their formation rates at room temperature. Retrieved from [Link]

  • ResearchGate. (n.d.). Rapid analysis of heterocyclic acetals in wine by stable isotope dilution gas chromatography–mass spectrometry. Retrieved from [Link]

  • ACS Publications. (1956). Mass Spectra of Acetal-Type Compounds. Retrieved from [Link]

  • MDPI. (2023). Mass–Energy Profiles Obtained by Quantum Chemical Computing Applied in Mass Spectrometry: A Case Study with Identification of a Group of Acetalized Monosaccharide Isomers. Retrieved from [Link]

  • IntechOpen. (2017). Interpretation of Mass Spectra. Retrieved from [Link]

  • PubChem. (n.d.). CID 161062323 | C10H16O6. Retrieved from [Link]

  • NextSDS. (n.d.). 4'-CYANO-4-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)BUTYROPHENONE. Retrieved from [Link]

  • Spectroscopy Online. (2017). The Application of Computational Chemistry to Problems in Mass Spectrometry. Retrieved from [Link]

  • PMC. (2013). Computational mass spectrometry for small molecules. Retrieved from [Link]

  • American Laboratory. (2023). A Systematic Computational Approach for Identifying Small Molecules From Accurate-Mass Fragmentation Data. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). How to Determine Molecular Weight?. Retrieved from [Link]

  • NextSDS. (n.d.). 4-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)-4'-ETHYLBUTYROPHENONE. Retrieved from [Link]

  • MIT News. (2025). New computational chemistry techniques accelerate the prediction of molecules and materials. Retrieved from [Link]

Sources

Exploratory

Preliminary Toxicity Screening Protocol for 4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyrophenone: A Tiered Preclinical Framework

An in-depth technical whitepaper on the preliminary toxicity screening for 4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyrophenone, structured to provide a robust, self-validating preclinical framework. Executive Summary & Toxicol...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical whitepaper on the preliminary toxicity screening for 4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyrophenone, structured to provide a robust, self-validating preclinical framework.

Executive Summary & Toxicological Rationale

The compound 4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyrophenone represents a unique structural entity combining a classic butyrophenone pharmacophore with a bulky, lipophilic 5,5-dimethyl-1,3-dioxane acetal moiety. In drug development, butyrophenones (e.g., haloperidol, droperidol) are highly potent dopamine D2 receptor antagonists. While this grants them profound antipsychotic and antiemetic efficacy, it also introduces severe toxicological liabilities, including extrapyramidal symptoms (EPS), neuroleptic malignant syndrome, and dose-dependent CNS depression[1][2].

The acetalization of the butyrophenone ketone into a 1,3-dioxane ring removes a hydrogen-bond acceptor and increases steric bulk. Causality: This structural modification theoretically increases lipophilicity and alters hepatic metabolic stability, potentially enhancing blood-brain barrier (BBB) penetration while shifting clearance pathways. Furthermore, butyrophenones are notorious for off-target binding to the hERG potassium channel (causing QTc prolongation) and generating toxic intermediates via hepatic CYP3A4 oxidation[2][3]. Consequently, a rigorous, tiered screening protocol is required to isolate target efficacy from systemic toxicity.

Mechanism Compound 4-(5,5-Dimethyl-1,3- dioxan-2-YL)butyrophenone D2 Dopamine D2 Receptor Antagonism Compound->D2 BBB Penetration hERG hERG Potassium Channel Blockade Compound->hERG Off-target binding CYP Hepatic CYP3A4 Metabolism Compound->CYP Hepatic Clearance EPS Extrapyramidal Symptoms (EPS) D2->EPS Striatal Blockade QT QTc Prolongation & Arrhythmia hERG->QT Delayed Repolarization ToxMet Toxic Intermediates (Hepatotoxicity) CYP->ToxMet Sulfoxidation

Mechanistic pathways of butyrophenone-induced off-target toxicity.

Tier 1 & 2: Predictive and In Vitro High-Throughput Screening

Before committing to in vivo models, computational QSAR profiling and in vitro assays are mandatory. While butyrophenones generally lack direct genotoxic alerts and demonstrate a high Margin of Exposure (MOE) for repeated dose toxicity[4], functional in vitro testing is critical for predicting cardiovascular and hepatic liabilities.

G cluster_tier1 Tier 1: In Silico & Predictive cluster_tier2 Tier 2: In Vitro HTS cluster_tier3 Tier 3: In Vivo A Compound: 4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyrophenone B QSAR & Structural Alerts (Derek Nexus, CAESAR) A->B C Cardiotoxicity (hERG Patch-Clamp) B->C D Hepatotoxicity (HepaRG / CYP3A4) B->D E Genotoxicity (Ames / BlueScreen HC) B->E F Acute Toxicity (OECD 420) & Irwin Behavioral Test C->F D->F E->F G Data Integration & Go/No-Go Decision F->G

Tiered preclinical toxicity screening workflow for butyrophenone derivatives.

Protocol: Automated Patch-Clamp hERG Assay (Cardiotoxicity)

Causality: High-potency antipsychotics like butyrophenones are frequently associated with delayed ventricular repolarization[2]. Functional electrophysiology is chosen over radioligand binding because it distinguishes between channel blockers and openers, and accounts for state-dependent channel kinetics.

Step-by-Step Methodology:

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the hERG potassium channel. Harvest and resuspend in a standard extracellular recording solution.

  • Compound Preparation: Dissolve the test compound in 100% DMSO, followed by serial dilutions in the extracellular solution to achieve test concentrations (0.1, 1.0, 10, and 30 µM). Ensure final DMSO concentration remains ≤0.1% to prevent solvent-induced cytotoxicity.

  • Electrophysiological Recording:

    • Establish a whole-cell patch-clamp configuration using an automated platform.

    • Apply a voltage step protocol: Depolarize from a holding potential of -80 mV to +20 mV for 2 seconds (opening and inactivating channels), followed by a repolarization step to -50 mV for 2 seconds to elicit the outward tail current.

  • Self-Validating System:

    • Negative Control: Run vehicle (0.1% DMSO) to establish the baseline tail current.

    • Positive Control: Run 1 µM Haloperidol or 100 nM E-4031. The assay run is strictly invalidated if the positive control fails to inhibit the tail current by >80%.

  • Data Extraction: Calculate the IC50 based on the dose-dependent reduction of the peak tail current.

Protocol: HepaRG Hepatotoxicity & CYP3A4 Clearance

Causality: Liver test abnormalities occur in approximately 20% of patients on long-term butyrophenone therapy due to the production of toxic intermediates via CYP3A4-mediated oxidation and sulfoxidation[3]. HepaRG cells are utilized because they maintain physiologically relevant, high levels of CYP450 enzymes compared to standard HepG2 lines.

Step-by-Step Methodology:

  • Cell Culture: Seed differentiated HepaRG cells in 96-well plates.

  • Exposure: Treat cells with the compound (1 to 100 µM) for 24 and 72 hours.

  • Viability & Metabolism: Assess cytotoxicity using an ATP-depletion assay (e.g., CellTiter-Glo). Concurrently, quantify CYP3A4 inhibition using a luminescent CYP3A4 P450-Glo assay.

  • Self-Validating System: Include Ketoconazole (strong CYP3A4 inhibitor) and Chlorpromazine (known hepatotoxicant) as positive controls to validate assay sensitivity.

Tier 3: Preliminary In Vivo Screening

Protocol: Modified Irwin Observational Battery

Causality: The Irwin test is the gold standard for preliminary neurobehavioral toxicity. Because pediatric and adult butyrophenone intoxication presents with profound CNS depression, ataxia, miosis/mydriasis, and extrapyramidal signs (catalepsy, dystonia)[1][5], a systematic observational matrix is required to establish the No-Observed-Adverse-Effect Level (NOAEL).

Step-by-Step Methodology:

  • Habituation: Acclimate male C57BL/6 mice (n=6 per group) to the testing environment for 60 minutes.

  • Dosing: Administer 4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyrophenone via oral gavage (PO) at 0 (Vehicle), 10, 30, and 100 mg/kg.

  • Observation Timepoints: Blinded observers score the animals at 15, 30, 60, 120 minutes, and 24 hours post-dose.

  • Self-Validating System: Blinded observation ensures unbiased scoring. Inclusion of a known D2 antagonist (e.g., 2 mg/kg Haloperidol) as a positive control validates the detection of extrapyramidal signs (specifically catalepsy).

Quantitative Data Interpretation & Decision Matrix

To facilitate rapid Go/No-Go decisions, all quantitative data must be evaluated against standardized thresholds established for the butyrophenone class.

Table 1: Quantitative Thresholds for In Vitro Assays
AssayTarget MetricGo/No-Go ThresholdReference Standard
hERG Patch-Clamp IC50 (µM)> 10 µMHaloperidol (IC50 ~1 µM)
HepaRG Cytotoxicity Cell Viability (%)> 80% at 50 µMChlorpromazine
CYP3A4 Inhibition IC50 (µM)> 5 µMKetoconazole
Ames Test Revertant Colonies< 2-fold over vehicle2-Aminoanthracene
Table 2: Irwin Observational Battery Scoring Matrix
Clinical SignPhysiological SystemNormal Score (Vehicle)Toxicity Threshold (Actionable)
Catalepsy CNS / Motor (D2 Blockade)0 (Absent)≥ 2 (Sustained immobility > 10s)
Ptosis Autonomic (Alpha Blockade)0 (Eyes fully open)≥ 2 (Half-closed or fully closed)
Motor Activity CNS (Sedation)4 (Normal exploration)≤ 2 (Marked hypoactivity)
Tremor CNS / Extrapyramidal0 (Absent)≥ 1 (Visible resting tremor)

References

  • Title: Update to RIFM fragrance ingredient safety assessment, butyrophenone, CAS Registry Number 495-40-9.
  • Title: Phenothiazine and Butyrophenone Intoxication in Children.
  • Title: Phenothiazines and butyrophenones - Toxicology Library.
  • Title: Pharm 101: Haloperidol.
  • Title: Haloperidol - LiverTox.
  • Title: Update to RIFM fragrance ingredient safety assessment, butyrophenone, CAS Registry Number 495-40-9.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: In Vivo Dosing Strategies for 4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyrophenone Studies

Executive Summary The butyrophenone class of compounds has a rich history in medicinal chemistry, with analogs being investigated for a range of therapeutic applications, including anti-inflammatory and antipsychotic eff...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The butyrophenone class of compounds has a rich history in medicinal chemistry, with analogs being investigated for a range of therapeutic applications, including anti-inflammatory and antipsychotic effects.[1][2] 4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyrophenone is a member of this class characterized by a butyrophenone backbone and a 5,5-dimethyl-1,3-dioxane moiety.[3] A critical challenge in the preclinical in vivo evaluation of this compound and its analogs is its predicted high lipophilicity and consequently low aqueous solubility.[4][5] This property can lead to poor absorption and low bioavailability, complicating the interpretation of pharmacodynamic and toxicological data.[6][7]

This guide provides a comprehensive framework for developing robust in vivo dosing strategies for 4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyrophenone. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into formulation development, study design, and the integration of pharmacokinetic (PK) and pharmacodynamic (PD) principles. The protocols herein are grounded in established best practices to ensure data integrity, reproducibility, and adherence to the highest standards of animal welfare.

Compound Profile: 4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyrophenone

A thorough understanding of the compound's physicochemical properties is the cornerstone of a successful in vivo study. The structure features a ketone group, which is a handle for chemical reactions, and a dioxane ring that can act as a protected carbonyl equivalent.[3] The predicted high LogP value is the most significant factor influencing formulation design.

PropertyEstimated Value / ObservationImplication for In Vivo StudiesSource
Molecular Formula C₁₆H₂₂O₃-[5] (analog)
Molecular Weight ~278.35 g/mol Influences molarity calculations for dosing solutions.[5] (analog)
Physical State Likely solid at room temperature.Must be dissolved or suspended for administration.[3]
Aqueous Solubility Poor / LowThe primary challenge for formulation. Requires solubility enhancement techniques.[6][7]
LogP (Predicted) > 4.0Highly lipophilic/hydrophobic.[4][5]
Solubility Soluble in organic solvents (e.g., DMSO, Ethanol).These solvents can be used as co-solvents in vehicle formulations.[3]
Potential Metabolism Hydrolysis of the dioxane ring, reduction of the ketone.Important for interpreting PK data and identifying potential metabolites.[3]

Pre-Dosing & Formulation Development: Overcoming Hydrophobicity

The selection of an appropriate delivery vehicle is critical for achieving adequate systemic exposure of a hydrophobic compound.[8][9] The goal is to create a formulation that is safe, well-tolerated, and provides consistent and predictable drug absorption. A vehicle control group, receiving the vehicle without the active compound, is essential in all studies to differentiate the effects of the compound from those of the vehicle itself.[10]

Vehicle Selection Strategy

The choice of vehicle depends on the route of administration, the required dose volume, and the stability of the compound. For early-stage preclinical studies (e.g., in rodents), oral gavage (PO) and intraperitoneal (IP) injection are common routes.

cluster_0 Vehicle Selection Workflow for a Hydrophobic Compound Start Compound is Hydrophobic (e.g., LogP > 3, Poor H₂O Solubility) Route Define Route of Administration (e.g., Oral, IP, IV) Start->Route Solubility Assess Solubility in Common Excipients Route->Solubility Formulation Select Formulation Type Solubility->Formulation Solution Co-Solvent System (e.g., DMSO, PEG, Tween) Formulation->Solution Soluble? Suspension Suspending Agent (e.g., CMC, Methylcellulose) Formulation->Suspension Insoluble? Lipid Lipid-Based System (e.g., Corn Oil, SEDDS) Formulation->Lipid Lipophilic? Test Prepare & Test Formulation (Stability, Homogeneity) Solution->Test Suspension->Test Lipid->Test Tolerability Conduct Vehicle Tolerability Study in Vivo Test->Tolerability Final Final Vehicle Selected Tolerability->Final

Caption: Decision workflow for selecting a suitable in vivo vehicle.

Common Vehicle Formulations

For hydrophobic compounds, multi-component solutions or suspensions are frequently used.[10] It is crucial to minimize the percentage of organic co-solvents like DMSO, as they can cause toxicity and motor impairment at high concentrations.[8][9]

Formulation TypeComponentsTypical Composition (for Rodents)Pros & Cons
Aqueous Co-Solvent DMSO, PEG 300/400, Tween 80, Saline/Water≤10% DMSO, 10-40% PEG, 1-5% Tween 80, q.s. with SalinePros: Forms a clear solution, good for IV/IP. Cons: Potential for drug precipitation upon dilution in vivo; co-solvents can have their own biological effects.[8]
Aqueous Suspension Carboxymethylcellulose (CMC), Tween 80, Water0.5-1% CMC, 0.1-0.5% Tween 80 in purified waterPros: Well-tolerated, suitable for oral gavage. Cons: Not a true solution, requires constant mixing for dose homogeneity; not for IV use.[10]
Lipid-Based Corn Oil, Sesame Oil100% OilPros: Good for highly lipophilic compounds, can enhance oral absorption. Cons: Can influence compound metabolism and absorption kinetics.[10]
Protocol 1: Preparation of a CMC-Based Suspension for Oral Gavage

This protocol describes the preparation of a common vehicle used to create a suspension of a poorly water-soluble compound.

1. Objective: To prepare a 1 mg/mL suspension of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyrophenone in 0.5% CMC with 0.1% Tween 80.

2. Materials:

  • 4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyrophenone

  • Carboxymethylcellulose (CMC), sodium salt, low viscosity

  • Tween 80 (Polysorbate 80)

  • Purified water

  • Mortar and pestle

  • Magnetic stirrer and stir bar

  • Volumetric flasks and graduated cylinders

3. Procedure:

  • Prepare the Vehicle:

    • To prepare 50 mL of 0.5% (w/v) CMC vehicle, weigh 250 mg of CMC.

    • In a beaker with 40 mL of purified water, create a vortex with a magnetic stirrer. Slowly sprinkle the CMC powder into the vortex to prevent clumping.

    • Continue stirring until the CMC is fully dissolved (this may take 1-2 hours). The solution will be viscous.

    • Add 50 µL of Tween 80 (for a final concentration of 0.1% v/v) and mix well.

    • Transfer the solution to a 50 mL volumetric flask and bring to volume with purified water. Mix thoroughly.

  • Prepare the Compound Suspension:

    • Calculate the required amount of compound. For a 10 mL formulation at 1 mg/mL, weigh 10 mg of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyrophenone.

    • Place the weighed compound into a mortar.

    • Add a small amount of the prepared CMC/Tween 80 vehicle (a few drops) to the mortar and triturate with the pestle to create a smooth, uniform paste. This step is crucial for particle size reduction and preventing aggregation.[6][7]

    • Gradually add more vehicle in small aliquots, mixing continuously, until the entire volume is incorporated and the suspension is homogeneous.

    • Transfer the final suspension to a suitable container.

  • Administration:

    • Stir the suspension continuously using a magnetic stirrer immediately before and during dose administration to ensure homogeneity and accurate dosing.

In Vivo Study Design: A Phased Approach

A logical, phased approach to in vivo studies ensures that each experiment builds upon the last, optimizing the use of resources and research animals.[11] This progression typically moves from establishing safety and tolerability to characterizing pharmacokinetics and finally, to assessing efficacy.

cluster_1 Phased In Vivo Study Progression Start In Vitro Data (Potency, Solubility) DRF Phase 1: Dose Range-Finding (DRF) - Determine Maximum Tolerated Dose (MTD) - Observe for clinical signs of toxicity Start->DRF PK Phase 2: Pharmacokinetics (PK) - Single dose, multiple time points - Characterize ADME (Cmax, Tmax, AUC, T½) DRF->PK MTD informs dose selection PKPD Integration: PK/PD Modeling - Establish Exposure-Response Relationship - Inform dose selection for pivotal studies DRF->PKPD PD Phase 3: Pharmacodynamics (PD) / Efficacy - Relate dose/exposure to biological effect - Test in relevant disease model PK->PD PK profile informs sampling & dosing frequency PK->PKPD PD->PKPD End Go/No-Go Decision for Further Development PKPD->End

Caption: Logical progression of in vivo studies from initial safety to efficacy.

Phase 1: Dose Range-Finding (DRF) Studies

The primary goal of a DRF study is to identify the Maximum Tolerated Dose (MTD), which is the highest dose that can be administered without causing unacceptable adverse effects.[11][12] This information is crucial for selecting dose levels for subsequent, more complex studies.[13]

Protocol 2: Non-GLP Dose Range-Finding Study Protocol (Rodent)

1. Objective: To determine the MTD of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyrophenone following a single oral dose in mice.

2. Animal Model: Male CD-1 mice, 8-10 weeks old. Use of a single sex is common in early studies to reduce variability.

3. Study Design:

  • Group 1: Vehicle Control (e.g., 0.5% CMC/0.1% Tween 80), n=3

  • Group 2: 10 mg/kg, n=3

  • Group 3: 30 mg/kg, n=3

  • Group 4: 100 mg/kg, n=3

  • Group 5: 300 mg/kg, n=3

  • (Note: Dose levels should be based on any available in vitro cytotoxicity or efficacy data. A 3-fold or log-based increase is common.)[11]

4. Procedure:

  • Acclimatize animals for a minimum of 3 days.

  • Fast animals for 4 hours prior to dosing (water ad libitum).

  • Administer a single dose of the respective formulation via oral gavage (e.g., at a volume of 10 mL/kg).

  • Observe animals continuously for the first 4 hours post-dose, and then at 8 and 24 hours.

  • Record observations daily for up to 7-14 days.

5. Endpoints:

  • Clinical Observations: Record any changes in posture, activity, breathing, and any signs of distress (e.g., piloerection, lethargy, ataxia).

  • Body Weight: Measure daily. A weight loss of >15-20% is often considered a sign of significant toxicity.

  • Mortality/Morbidity: Record any instances.

6. MTD Determination: The MTD is defined as the highest dose that does not produce mortality or serious clinical signs from which the animals cannot recover.

Phase 2: Pharmacokinetic (PK) Studies

Once a safe dose range is established, a PK study is performed to understand how the drug is absorbed, distributed, metabolized, and excreted (ADME) over time.[14][15] This establishes the relationship between the dose administered and the resulting concentration in the body.

Protocol 3: Pharmacokinetic (PK) Study Protocol (Rodent)

1. Objective: To characterize the plasma concentration-time profile of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyrophenone after a single oral dose in rats.

2. Animal Model: Male Sprague-Dawley rats (250-300g) with jugular vein cannulation for serial blood sampling.

3. Study Design:

  • Group 1: Vehicle Control, n=3

  • Group 2: 10 mg/kg (a dose well below the MTD), n=3-4

  • (Note: A sparse sampling design can be used with non-cannulated animals, where small groups are sampled at each time point.)

4. Procedure:

  • Fast animals overnight prior to dosing.

  • Administer a single 10 mg/kg dose via oral gavage.

  • Collect blood samples (approx. 150-200 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at specified time points.

  • Process blood to plasma via centrifugation and store at -80°C until analysis.

5. Sample Collection Schedule & Analysis:

  • Time Points (hours): Pre-dose (0), 0.25, 0.5, 1, 2, 4, 8, 12, 24.

  • Analysis: Plasma samples are analyzed using a validated bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of the parent compound.

6. PK Parameters: The resulting concentration-time data are used to calculate key PK parameters.

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area Under the Curve (concentration vs. time)Represents total systemic drug exposure.
Elimination half-lifeDetermines dosing interval for multi-dose studies.
Phase 3: Pharmacodynamic (PD) & PK/PD Modeling

PD studies measure the biological effect of the drug over time and are conducted in relevant disease models.[14] The ultimate goal is to integrate PK and PD data to build a model that describes the exposure-response relationship.[16][17] This model is essential for predicting the optimal dosing regimen needed to achieve a desired therapeutic effect while minimizing toxicity.[16]

cluster_2 PK/PD Relationship & Therapeutic Window cluster_3 Exposure-Response Dose Dose PK Pharmacokinetics (PK) (Plasma Concentration) Dose->PK Governs PD Pharmacodynamics (PD) (Biological Effect) PK->PD Drives MEC Minimum Effective Concentration (MEC) MTC Maximum Tolerated Concentration (MTC) Window Therapeutic Window

Caption: Relationship between PK, PD, and the therapeutic window.

For 4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyrophenone, a PD study would depend on the therapeutic hypothesis. If investigating anti-inflammatory properties, a lipopolysaccharide (LPS)-induced cytokine release model could be used, with plasma concentrations (PK) measured at the same time as cytokine levels (PD).

Ethical Considerations & Animal Welfare

All in vivo research must be conducted with the highest commitment to animal welfare. This is not only an ethical imperative but also a prerequisite for sound, reproducible science.[18]

  • The 3Rs: All study designs must incorporate the principles of Replacement, Reduction, and Refinement .[18] This includes using in vitro methods where possible, using the minimum number of animals required for statistical significance, and refining procedures to minimize pain and distress.[18]

  • Regulatory Approval: Prior to initiation, all study protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics oversight body.[18][19]

  • Guidelines: Research should be planned and reported according to established guidelines such as the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure transparency and reproducibility.[18][20]

  • Husbandry and Care: Animals must be housed in appropriate conditions with access to food and water, and all personnel must be trained in proper handling and experimental techniques.[19][21]

Conclusion

The successful in vivo evaluation of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyrophenone hinges on a systematic and scientifically rigorous approach to dosing strategy. Due to its inherent hydrophobicity, careful development of a well-tolerated and effective formulation is the critical first step. Following this with a phased study design—progressing from dose-range finding to integrated PK/PD analysis—provides the necessary data to make informed decisions about the compound's therapeutic potential. Adherence to ethical principles and animal welfare guidelines is a non-negotiable component of this process, ensuring the integrity and translational value of the research.

References

  • Altasciences. Best Practices for Preclinical Dose Range Finding Studies. [Link]

  • Lolkema, M. P., et al. (2011). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Journal of Translational Medicine, 9, 78. [Link]

  • Wikipedia. Dose-ranging study. [Link]

  • REVIVE. Dose-ranging studies (including discovery, preclinical and clinical). [Link]

  • McElvany, K. D. (2009). FDA Requirements for Preclinical Studies. Frontiers of Neurology and Neuroscience, 25, 46–49. [Link]

  • Hoeford Research Limited. Dose Range Finding. [Link]

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  • Matias, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 12-25. [Link]

  • Matias, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. PubMed. [Link]

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  • Gad, S. C. (2007). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology. [Link]

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  • Charles River Laboratories. Dose Range Finding Studies. [Link]

  • Zheng, Y., & Wang, J. (2021). Practical Pharmacokinetic–Pharmacodynamic Models in Oncology. Cancers, 13(22), 5675. [Link]

  • Liveon Biolabs. Pre-Clinical Trials: USFDA Regulations to be Followed. [Link]

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  • Gallego, J., et al. (2019). Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. Clinical and Translational Oncology, 21(10), 1309–1318. [Link]

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  • Shu, D., et al. (2015). Hydrophobic Effect from Conjugated Chemicals or Drugs on In Vivo Biodistribution of RNA Nanoparticles. Nucleic Acid Therapeutics, 25(4), 183–192. [Link]

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  • NextSDS. 4'-CYANO-4-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)BUTYROPHENONE. [Link]

  • Almousallam, M., et al. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules, 26(10), 2844. [Link]

  • Al-Kasas, A., et al. (2019). Superhydrophobic Substrates for Ultrahigh Encapsulation of Hydrophilic Drug into Controlled-Release Polyelectrolyte Complex Beads: Statistical Optimization and In Vivo Evaluation. Pharmaceutics, 11(6), 268. [Link]

  • PubChem. 2',3'-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone. [Link]

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  • NextSDS. 4-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)-4'-HEPTYLBUTYROPHENONE. [Link]

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  • Al-Hussain, S. A., et al. (2012). Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. Medicinal Chemistry, 8(2), 221–230. [Link]

Sources

Application

Application Note: Advanced Crystallization and Purification Strategies for 4-(5,5-Dimethyl-1,3-dioxan-2-yl)butyrophenone

Executive Summary & Scientific Context The compound 4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone is a critical, highly functionalized intermediate utilized in the synthesis of complex active pharmaceutical ingredients (...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The compound 4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone is a critical, highly functionalized intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs). The butyrophenone backbone is the foundational pharmacophore for a major class of neuroleptic and antipsychotic medications, including haloperidol and melperone [1, 2, 3]. Furthermore, butyrophenone analogues are extensively utilized as precursors for synthesizing complex biologically active scaffolds, such as carbazole derivatives targeting serotonin and dopamine receptors [4].

In this specific intermediate, the potentially reactive terminal carbonyl is masked by a 5,5-dimethyl-1,3-dioxane protecting group. This acetal shielding is essential to prevent unwanted nucleophilic attacks during aggressive downstream synthetic steps (e.g., Grignard additions or aminations) [5]. However, isolating this intermediate in high purity presents a significant physicochemical challenge: lipophilic butyrophenone derivatives possess a high propensity to undergo liquid-liquid phase separation (LLPS)—commonly known as "oiling out"—rather than forming ordered crystal lattices.

As a Senior Application Scientist, I have designed the following protocols as self-validating systems. By strictly controlling the thermodynamic driving force (supersaturation) and employing strategic seeding, we bypass the metastable oil phase, forcing the system to reject structurally similar impurities through rigid crystal lattice exclusion.

Physicochemical Profiling & Solvent Causality

The rational design of a crystallization process requires exploiting the molecule's specific functional groups. The lipophilic aromatic and aliphatic backbone drives high solubility in non-polar solvents, while the oxygen-rich 1,3-dioxane ring acts as a hydrogen-bond acceptor, providing solubility in alcohols.

Mechanistic Causality for Solvent Selection:

  • Avoidance of Aqueous Acids: The 1,3-dioxane ring is acid-labile. Solvents must remain strictly neutral or slightly basic. Even trace acidity in aqueous antisolvents at elevated temperatures will trigger premature acetal hydrolysis, leading to polymerization of the exposed ketone.

  • Primary Solvent (Isopropanol): Provides an optimal, steep temperature-dependent solubility curve. Its moderate polarity perfectly balances the dissolution of the lipophilic backbone while allowing for high-yield recovery upon cooling.

Table 1: Solubility Profile & Solvent Selection Matrix
Solvent SystemRoleSol. at 5°C (mg/mL)Sol. at 65°C (mg/mL)Mechanistic Suitability / Remarks
Isopropanol (IPA) Primary< 15> 250Excellent. Steep solubility curve; neutral pH protects the acetal group.
Ethyl Acetate Primary> 100> 500Poor alone. Too soluble for cooling crystallization; requires an antisolvent.
n-Heptane Antisolvent< 2< 10Ideal. Highly non-polar; rapidly drops solubility to purge polar impurities.
Water Antisolvent< 0.1< 0.5High Risk. Risk of acetal hydrolysis if pH < 7.0 during elevated temperatures.

Mandatory Visualization: Process Workflow

Workflow Start Crude 4-(5,5-Dimethyl-1,3-dioxan-2-yl) butyrophenone Dissolve Dissolution in Isopropanol (T = 65°C) Start->Dissolve Filter Hot Polish Filtration (Remove Particulates) Dissolve->Filter Cool Controlled Cooling (0.5°C/min to 45°C) Filter->Cool Seed Seed Crystal Addition (Bypass Oiling Out) Cool->Seed Age Isothermal Aging & Antisolvent (Add Heptane, hold at 5°C) Seed->Age Isolate Filtration & Vacuum Drying (<50 mbar, 40°C) Age->Isolate End Purified Crystalline Intermediate (>99.5% Purity) Isolate->End

Figure 1: Optimized crystallization workflow preventing liquid-liquid phase separation.

Experimental Protocols

The following methodologies are engineered to be self-validating. The in-process controls (IPCs) embedded within the steps ensure that the thermodynamic boundaries of the metastable zone are never breached.

Protocol A: Single-Solvent Cooling Crystallization (High-Purity Crude)

This protocol is optimized for crude materials with an initial purity of >85%.

  • Dissolution & Thermal History Eradication: Suspend the crude intermediate in 5 volumes (v/w) of Isopropanol (IPA). Heat the reactor to 65°C under mild agitation (150 RPM) until complete dissolution is visually confirmed.

    • Causality: Complete dissolution destroys the thermal history of the solid, ensuring no trace polymorphs or impurity-laden seed crystals remain to disrupt the new lattice formation.

  • Polish Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE inline filter into a clean crystallizer.

    • Causality: Removes insoluble mechanical impurities that act as sites for uncontrolled, heterogeneous nucleation.

  • Primary Cooling (Metastable Zone Entry): Cool the solution linearly at a strict rate of 0.5°C/min to 45°C.

    • Causality: A slow cooling ramp prevents the rapid generation of high supersaturation. Spikes in supersaturation force the solute to collapse into a liquid oil phase (LLPS) rather than forming ordered crystals.

  • Strategic Seeding (Critical Step): Introduce 1.0% (w/w) of highly pure, milled seed crystals of the target compound at 45°C. Hold the suspension isothermally for 60 minutes.

    • Causality: Seeding dictates the specific crystal polymorph and provides a low-energy surface for solute deposition. The isothermal hold gives the system time to consume the supersaturation via crystal growth, entirely bypassing the phase boundary for oiling out.

  • Secondary Cooling & Aging: Cool the resulting slurry to 5°C at a rate of 0.2°C/min. Hold isothermally for 2 hours to maximize yield.

  • Isolation & Drying: Filter the suspension under vacuum. Wash the filter cake with 1 volume of pre-chilled (0°C) IPA to displace the impurity-rich mother liquor. Dry the product in a vacuum oven at 40°C (<50 mbar) to constant weight.

Protocol B: Antisolvent Crystallization (Low-Purity Crude)

This protocol is utilized when the crude material contains high levels of structurally similar impurities (e.g., unreacted starting materials) that co-crystallize in Protocol A.

  • Dissolution: Dissolve the crude intermediate in 3 volumes of Ethyl Acetate at 50°C.

  • Antisolvent Dosing: Slowly dose 6 volumes of n-Heptane over 2 hours using a programmable syringe pump while maintaining the temperature at 50°C.

    • Causality: Ethyl acetate acts as a powerful solvent, while heptane acts as a strict antisolvent. The slow, controlled addition rate maintains the system within the metastable zone, promoting crystal growth over secondary nucleation.

  • Cooling & Isolation: Once the antisolvent addition is complete, cool the slurry to 5°C at 0.5°C/min. Filter, wash with cold Heptane, and dry under vacuum at 40°C.

Critical Process Parameters (CPPs) & Quality Impacts

To guarantee the trustworthiness and reproducibility of the crystallization, the following parameters must be continuously monitored.

Table 2: CPPs and Quality Attributes
ParameterTarget RangeMechanistic Impact on Quality Attributes
Dissolution Temp 60–65°CEnsures complete destruction of thermal history without thermally degrading the acid-labile acetal ring.
Cooling Rate 0.2–0.5°C/minPrevents supersaturation spikes, avoiding liquid-liquid phase separation and subsequent impurity entrapment.
Seed Load 1.0–2.0% (w/w)Provides sufficient surface area for controlled secondary nucleation, ensuring a uniform, filterable crystal habit.
Drying Temp ≤ 40°CPrevents thermal degradation, localized melting, and agglomeration of the purified intermediate.

References

  • Benchchem. "Applications of α-Chlorobutyrophenone and its Analogs in Medicinal Chemistry: A Review of Synthetic Strategies and Biological R".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDcwcYgoVMcd19yApOxqyHpyn02TemVpFHP2bJT3F88jIzPq0BXuSm8TnNHUOYEe6sNALswxzEllKRtalXE2QIoH6XTR8P90YSOGVVWLJq24OeDDnik10lAznPLcytHmlOA9rxiFkY7T0JyssWJsVBKo-VBSJqnwCBoF_0TcYzXtaApBh_yLuKmUMc_2UcXExefm9OVSKvfcOq7fv60yNUHDd-bc7UygTxADHI3EbvKcuvOqnQFsyCMSzYhVZjaLkBpZZ01RYkTdQfbDV4YijgBpO8K4sKTP9hfOsC4NK6gRU=]
  • ACS. "Stable Crystalline Salts of Haloperidol: A Highly Water-Soluble Mesylate Salt".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHl-Nqww-YJ9Xa859-Ka_GS5s3QiKUkUf-Q9Lg33c0_PJ3AeFQ37zFaypA8dStu_wIoyDFoR-87nzVu_mO7n34MCv1m7BZosMy8sHbFSgMjHpqp6wleNnp91GtVu8GpZnwaFG4D]
  • Google Patents. "Solid Crystalline Melperone - GB2346143A".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBRlblEUi2eL4h7AxF4XEiwb-gzjQYVqQML2qdXVHeJzJX84K9qLjttt1Hl8ROk1hsI6bk_TCpFrxwvZi2ix9126MAHPyjbD8ittVAhj3yUCvoLQrdyZRvMkxUCkShxmAcsznyXdwF2DI=]
  • MOST Wiedzy. "Biologically active compounds based on the carbazole scaffold - synthetic and mechanistic aspects".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoLzfWD4_t46vR5hHkAri8b_RqSqgfTwlcAxsiTLo_M2sjmx6xm8w-hUItl2Pg6TSILIEurgytfV564JPuNfxFb314pZ3L_muARbK8Vc3yyTRjvWVXJFWltIrtK8BXyEP3w9SAxxWVdB6HBverVACtv-KTEfBXZmnvJNxWtR6rpoyAp0qzSbTBGMpIN4QBOgjyxi_uJdbxdCo7YIqyHqQjfLYN73IIc2s3Bk3O-gJCDnCJnaw21cCe4WZnaCmkei4LjpUWNvZ5jFv9TZJbYl5efbIRfQ==]
  • Benchchem. "4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-phenylbutyrophenone".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGz9MbOs6SqU1phZYAYQd5pgZVcY_LnK_-BNR2nrHD_hzIUq--yOBn2dCfoNumCtAh83O74j757WX1FQDGvF72yQswuEHL08UH-PzKG7RMQIQS6kywipukQ9Jqc5nsZPIDKcTJc]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-(5,5-Dimethyl-1,3-dioxan-2-yl)butyrophenone

Welcome to the Advanced Synthesis Support Center. This guide is designed for process chemists and drug development professionals working with 4-(5,5-Dimethyl-1,3-dioxan-2-yl)butyrophenone —a critical protected intermedia...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is designed for process chemists and drug development professionals working with 4-(5,5-Dimethyl-1,3-dioxan-2-yl)butyrophenone —a critical protected intermediate often utilized in the synthesis of piperidine-based antihistamines (e.g., Ebastine) and complex neuroleptics.

Synthesizing this molecule requires the precise construction of a 5-oxo-5-phenylpentanal backbone while maintaining the integrity of the acid-labile 5,5-dimethyl-1,3-dioxane protecting group. This guide explores the mechanistic causality behind the two primary synthetic routes, provides field-proven troubleshooting FAQs, and establishes self-validating experimental protocols to maximize your reaction yield.

Mechanistic Workflows

The synthesis is typically approached via one of two strategic disconnections: the Weinreb Amide Grignard Addition or the Acetophenone Enolate Alkylation .

Weinreb_Route A Weinreb Amide (Acetal Protected) C Tetrahedral Mg-Chelate A->C Nucleophilic Addition B PhMgBr (Grignard) B->C THF, 0 °C D Buffered Workup (pH 7.5) C->D Prevents Over-addition E Target Ketone (Acetal Intact) D->E Quench & Elimination

Fig 1: Weinreb amide Grignard addition pathway highlighting the stable chelate intermediate.

Enolate_Route A Acetophenone C Lithium Enolate A->C Deprotonation B LDA / THF -78 °C B->C E Target Ketone C->E SN2 Alkylation D Acetal Alkyl Bromide D->E DMPU Additive

Fig 2: Acetophenone enolate alkylation pathway emphasizing SN2 C-alkylation.

Troubleshooting Guides & FAQs

FAQ 1: Why am I observing significant acetal cleavage (deprotection) during the reaction workup?

The Causality: Acetals are highly stable to basic and nucleophilic conditions but are extremely labile to specific acid catalysis. Protonation of the 1,3-dioxane oxygen leads to rate-determining C–O bond cleavage, generating a highly electrophilic oxocarbenium ion that rapidly hydrolyzes into the free aldehyde[1]. Standard Grignard quenches using saturated aqueous NH4​Cl (which has a pH of ~4.5) or dilute HCl provide a sufficient hydronium ion concentration to trigger this degradation cascade. The Solution: You must kinetically lock out the oxocarbenium formation pathway by strictly avoiding acidic protons during the quench. Replace NH4​Cl with saturated aqueous NaHCO3​ (pH 8.0–8.5) or a pH 7.4 phosphate buffer.

FAQ 2: In the Grignard route, how do I minimize the formation of the tertiary alcohol over-addition byproduct?

The Causality: The primary advantage of using a Weinreb amide over a standard ester is its ability to prevent over-addition. Upon nucleophilic attack by Phenylmagnesium bromide, the intermediate forms a highly stable 5-membered cyclic magnesium chelate involving both the methoxy oxygen and the carbonyl oxygen[2]. This chelate is meant to survive until the aqueous quench. However, if the internal reaction temperature exceeds 10 °C, thermal energy overcomes the chelate's stabilization energy. The intermediate collapses prematurely into a highly reactive ketone, which instantly consumes a second equivalent of the Grignard reagent to form a tertiary alcohol[3]. The Solution: Maintain strict cryogenic control. The internal temperature must not exceed 5 °C during the addition phase. Furthermore, limit the stoichiometry of PhMgBr to exactly 1.05 – 1.10 equivalents to prevent excess reagent from reacting with any trace ketone that forms prematurely.

FAQ 3: For the enolate alkylation route, my conversion stalls at 40%, and I observe significant O-alkylation. How can I drive C-alkylation?

The Causality: Lithium enolates generated by LDA in THF do not exist as free monomers; they form tightly bound tetrameric or hexameric aggregates. The hard lithium cation coordinates strongly to the enolate oxygen. When reacting with 2-(2-bromoethyl)-5,5-dimethyl-1,3-dioxane, the transition state is sterically hindered, drastically slowing down the desired SN​2 C-alkylation and allowing the harder oxygen center to compete (yielding O-alkylated enol ethers). The Solution: Introduce a highly polar aprotic co-solvent such as DMPU (N,N'-dimethylpropyleneurea) at 2.0 equivalents relative to the enolate. DMPU strongly solvates the lithium cation, breaking the aggregates into highly reactive monomers and exposing the softer carbon nucleophile, thereby restoring high SN​2 C-alkylation selectivity.

Self-Validating Experimental Protocols

Protocol A: Weinreb Amide Grignard Addition (Recommended for Scale-Up)

This protocol utilizes the stable chelate mechanism to ensure high yields and prevent over-addition.

  • Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, internal thermocouple, and addition funnel. Purge the system with Argon for 15 minutes.

  • Substrate Dissolution: Dissolve 4-(5,5-dimethyl-1,3-dioxan-2-yl)-N-methoxy-N-methylbutanamide (10.0 g, 1.0 eq) in anhydrous THF (150 mL) to create a ~0.25 M solution.

  • Cryogenic Control: Submerge the flask in an ice-water bath and allow the internal temperature to reach exactly 0 °C.

  • Grignard Addition: Load Phenylmagnesium bromide (1.1 eq, 3.0 M solution in diethyl ether) into the addition funnel. Add dropwise over 45 minutes. Validation Check: Monitor the internal thermocouple; adjust the drip rate to ensure the temperature never exceeds 5 °C.

  • Reaction Maturation: Stir the mixture at 0 °C for 2 hours. Confirm completion via TLC (Hexanes:EtOAc 3:1, visualized with basic KMnO4​ ).

  • Buffered Quench: Quench the reaction by the slow, dropwise addition of cold, saturated aqueous NaHCO3​ (50 mL) directly into the 0 °C mixture. Do not use NH4​Cl .

  • Workup: Extract the aqueous layer with EtOAc ( 3×100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure target ketone.

Protocol B: Acetophenone Enolate Alkylation

This protocol utilizes aggregate-breaking additives to drive selective C-alkylation.

  • Enolate Generation: In an Argon-purged flask, prepare or add LDA (1.05 eq, 2.0 M in THF/heptane) in anhydrous THF (100 mL). Cool to -78 °C using a dry ice/acetone bath.

  • Ketone Addition: Add acetophenone (1.0 eq) dropwise over 20 minutes. Stir at -78 °C for 45 minutes to ensure complete, quantitative enolate formation.

  • Aggregate Disruption: Add DMPU (2.0 eq) dropwise. The solution may change color slightly as aggregates break down. Stir for 15 minutes.

  • Alkylation: Add 2-(2-bromoethyl)-5,5-dimethyl-1,3-dioxane (1.2 eq) dropwise.

  • Warming: Remove the cooling bath and allow the reaction to gradually warm to room temperature. Stir for 12 hours.

  • Workup: Quench with a pH 7.4 phosphate buffer. Extract with Dichloromethane ( 3×75 mL). Wash the organic layer extensively with water ( 5×100 mL) to remove the water-soluble DMPU. Dry over MgSO4​ , concentrate, and purify.

Quantitative Data & Route Comparison

The following table summarizes the operational metrics of both synthetic routes based on optimized pilot-scale data.

ParameterRoute A: Weinreb Amide GrignardRoute B: Enolate Alkylation
Typical Isolated Yield 85% – 92%55% – 65%
Major Impurity Profile Tertiary alcohol (<2%), Unreacted amideAldol dimer (~10%), O-alkylated ether (5%)
Scalability Excellent (Pilot-plant friendly, 0 °C)Moderate (Requires cryogenic -78 °C reactors)
Key Optimization Variable Strict temperature control ( 5 °C)Addition of DMPU to break Li+ aggregates
Acetal Stability High (Requires NaHCO3​ quench)High (Requires neutral buffer quench)

References

  • Synthesis of Weinreb and their Derivatives (A Review) Oriental Journal of Chemistry
  • Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate ACS Public
  • Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels PMC / N

Sources

Optimization

Technical Support Center: Resolving LC-MS Baseline Noise for 4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyrophenone Samples

This guide provides in-depth troubleshooting strategies for researchers, scientists, and drug development professionals encountering baseline noise during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 4...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting strategies for researchers, scientists, and drug development professionals encountering baseline noise during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyrophenone. By understanding the chemical nature of this analyte and the common pitfalls in LC-MS, you can systematically diagnose and resolve issues to achieve clean, reliable, and sensitive data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding baseline noise in the analysis of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyrophenone.

Q1: Why is my baseline noisy when analyzing this specific butyrophenone compound?

Baseline noise in the analysis of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyrophenone can stem from general LC-MS issues or from the compound's specific chemical properties. General causes include contaminated solvents, mobile phase impurities, and instrument malfunctions.[1][2] Specific to this compound, the 1,3-dioxane group, a ketal, is susceptible to hydrolysis under acidic conditions often used in reversed-phase chromatography.[3][4][5] This on-column or in-source degradation can create a noisy baseline or ghost peaks.

Q2: What are the most common sources of contamination in LC-MS?

Contamination is a frequent cause of baseline noise and can originate from several sources:

  • Solvents and Mobile Phase: Impurities in water or organic solvents, even in LC-MS grade reagents, can contribute to high background noise.[2][6]

  • Sample Preparation: Residues from sample matrices, plasticizers from vials or well plates, and improperly filtered samples can all introduce contaminants.

  • System Carryover: Residual analyte or matrix components from previous injections can leach into subsequent runs, causing ghost peaks and a raised baseline.[1][2]

Q3: Can the butyrophenone structure itself contribute to baseline issues?

Yes. Butyrophenones can be prone to forming adducts with ions present in the mobile phase, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺).[1][7] While expected, an overabundance of these adducts, or the presence of unexpected adducts, can complicate the baseline and interfere with quantification. Additionally, in-source fragmentation of the butyrophenone molecule can occur, generating smaller ions that may appear as baseline noise.[6][8][9]

Q4: How can I quickly determine if the noise is from my sample, the mobile phase, or the instrument?

A systematic approach is key.[7] Start by running a blank injection (mobile phase only). If the noise persists, the issue is likely with the mobile phase or the LC-MS system itself. If the blank is clean, the problem is likely related to your sample preparation or the analyte's stability.

Part 2: In-Depth Troubleshooting Guide

This guide provides a structured approach to identifying and resolving the root cause of baseline noise.

Analyte-Specific Considerations: The Chemistry of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyrophenone

Understanding the chemical vulnerabilities of your analyte is the first step in effective troubleshooting.

  • Ketal Group Instability: The 1,3-dioxane moiety is a ketal protecting group. Ketals are known to be stable under basic conditions but readily hydrolyze in the presence of acid to yield the corresponding ketone and diol.[4][10] Many standard reversed-phase LC-MS methods utilize acidic mobile phase modifiers (e.g., formic acid, acetic acid) to improve peak shape and ionization efficiency. This creates a risk of on-column or in-source hydrolysis of your analyte.

    • Symptom: A drifting baseline, appearance of a new peak corresponding to the hydrolyzed product, or broad, tailing peaks.

    • Solution:

      • Reduce Acidity: Minimize the concentration of acid in your mobile phase to the lowest level that still provides acceptable chromatography.

      • Alternative Modifiers: Consider using a mobile phase with a pH closer to neutral if your column chemistry allows.

      • Method Optimization: A faster gradient may reduce the time the analyte spends in the acidic mobile phase on the column, minimizing degradation.

  • Butyrophenone Ionization and Fragmentation: Butyrophenones typically ionize well in positive electrospray ionization (ESI) mode, often forming a protonated molecule ([M+H]⁺).[6][8] However, they can also be susceptible to in-source fragmentation, where the molecule breaks apart in the ion source before reaching the mass analyzer.[9][11]

    • Symptom: A noisy baseline with many low-intensity ions, or the presence of consistent, small m/z peaks that are not adducts.

    • Solution:

      • Optimize Source Parameters: Reduce the fragmentor or capillary voltage to minimize in-source fragmentation.

      • Gentle Ionization: If available, consider using a softer ionization technique like Atmospheric Pressure Chemical Ionization (APCI) to see if it reduces fragmentation.

Systematic Troubleshooting Workflow

Use the following workflow to systematically isolate the source of the baseline noise.

Diagram: Systematic Troubleshooting Workflow

Troubleshooting_Workflow start High Baseline Noise Observed blank_injection Inject Blank (Mobile Phase Only) start->blank_injection noise_persists Noise Persists? blank_injection->noise_persists mobile_phase_check Troubleshoot Mobile Phase & Solvents noise_persists->mobile_phase_check Yes noise_gone Noise Disappears? noise_persists->noise_gone No lc_system_check Troubleshoot LC System mobile_phase_check->lc_system_check ms_detector_check Troubleshoot MS Detector lc_system_check->ms_detector_check end Baseline Noise Resolved ms_detector_check->end sample_prep_check Troubleshoot Sample Preparation & Analyte Stability noise_gone->sample_prep_check Yes sample_prep_check->end LC_System_Troubleshooting start Noise Attributed to LC System check_pressure Check System Pressure Profile start->check_pressure pressure_stable Pressure Stable? check_pressure->pressure_stable pump_issue Investigate Pump: Seals, Check Valves, Degasser pressure_stable->pump_issue No (Fluctuating) leak_check Check for Leaks in Fittings and Connections pressure_stable->leak_check Yes end LC System Issue Resolved pump_issue->end column_issue Investigate Column: Contamination, Age leak_check->column_issue column_issue->end

Caption: A decision tree for troubleshooting noise within the LC system.

Potential Cause Explanation Recommended Action
Pump Issues Worn pump seals or faulty check valves can cause pressure fluctuations, leading to a noisy baseline.Monitor the pressure trace for regular pulsations. Perform routine pump maintenance as per the manufacturer's guidelines.
Leaks A small leak in a fitting can introduce air into the system, causing baseline disturbances.Systematically check all fittings and connections for signs of leakage.
Column Contamination Buildup of strongly retained compounds from previous injections can bleed off the column, causing a rising or noisy baseline.Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, replace the column.
Injector/Autosampler A dirty injector port or a worn rotor seal can introduce contaminants and cause carryover.Flush the injection port and sample needle with a strong solvent.
Troubleshooting the MS Detector

If the LC system is performing well, the noise may be originating from the mass spectrometer.

Potential Cause Explanation Recommended Action
Dirty Ion Source The ion source is exposed to the sample and mobile phase and can become contaminated over time, leading to a high background signal.Clean the ion source components (e.g., capillary, skimmer, lenses) according to the manufacturer's protocol.
Incorrect Source Parameters High voltages or temperatures can lead to in-source fragmentation or chemical noise.Optimize ion source parameters such as capillary voltage, gas flow, and temperature. Start with the manufacturer's recommended settings and adjust as needed.
Electronic Noise Interference from other electronic devices or poor grounding can manifest as baseline noise.Ensure the instrument has a stable power supply and proper grounding. Check for nearby sources of electronic interference.

Part 3: Summary and Key Takeaways

Resolving baseline noise in the LC-MS analysis of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyrophenone requires a dual approach: understanding the specific chemistry of the analyte and systematically troubleshooting the entire analytical system.

  • Analyte First: Be mindful of the acid-lability of the 1,3-dioxane group. This is a primary suspect for baseline issues with this compound.

  • Systematic Isolation: Follow a logical workflow (Sample -> Mobile Phase -> LC System -> MS Detector) to efficiently identify the source of the noise.

  • Prevention is Key: Regular maintenance, use of high-purity solvents and reagents, and proper sample preparation are the best defenses against baseline noise.

  • Documentation: Keep a detailed log of troubleshooting steps and their outcomes to build a knowledge base for future issues.

By applying these principles, you can effectively diagnose and resolve baseline noise, leading to higher quality data and more reliable results in your research and development efforts.

References

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Quirke, J. M. R. (2022, August 1). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? Chromatography Online. [Link]

  • Agilent Technologies. (n.d.). Eliminating Baseline Problems. Agilent. [Link]

  • Frigerio, A., & Ghezzi, R. (1977). Electron impact and chemical ionization mass spectrometry of some butyrophenones. Journal of the Association of Official Analytical Chemists, 60(1), 21–26.
  • Maruyama, Y., & Sawa, A. (1980). Positive- and negative-ion mass spectrometry of butyrophenones. Journal of Hygienic Chemistry, 26(2), 67-73.
  • Shimadzu. (2024, February 13). (LCMS) LC-MS and LC-MS/MS Common Troubleshooting Measures. Shimadzu. [Link]

  • Liu, B., & Thayumanavan, S. (2017). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Journal of the American Chemical Society, 139(7), 2736–2744.
  • Chemistry Steps. (2020, January 20). Acetal Hydrolysis Mechanism. Chemistry Steps. [Link]

  • Fife, T. H., & Jao, L. K. (1968). Specific acid catalysis in acetal hydrolysis. Journal of the Chemical Society B: Physical Organic, 5, 590-592.
  • CHROMacademy. (n.d.). LC-MS Troubleshooting. CHROMacademy. [Link]

  • Scribd. (n.d.). LC-MS Troubleshooting and Maintenance Guide. Scribd. [Link]

  • Chen, L., Pan, H., Zhai, G., et al. (2023). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography–electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 37(15), e9524.
  • Shimadzu. (n.d.). Baseline Disturbance. Shimadzu. [Link]

  • SIELC Technologies. (2018, February 16). Separation of Butyrophenone on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Al-Salami, H., Butt, G., & Fawcett, J. P. (2017). Stability-indicating LC-MS Method for Determination of Stability of Extemporaneously Compounded Buprenorphine Oral Syringes for Neonatal Abstinence Syndrome. International Journal of Pharmaceutical Compounding, 21(4), 334-340.
  • Metwally, K. A., et al. (2023). Stability Indicating RP-HPLC Method Development & Validation for Lumateperone Tosylate Drug in Bulk & It's Capsule Dos.
  • Metwally, K. A., et al. (2018). Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. Medicinal Chemistry, 14(3), 266-276.
  • Ho, J., Cheng, S.-Y., Ng-A-Qui, T., & Eng, B. (2014). Analysis of Cathinones in Plasma Using LC-MS/MS. Shimadzu. [Link]

  • Waters Corporation. (n.d.). The Effect of Sample Vials on Analyte Stability: Mitigating In-Vial Degradation of Pharmaceuticals During LC Analysis. Waters. [Link]

  • Feng, J., et al. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. [Link]

  • Phenomenex. (n.d.). LC Column and SPE Method Solutions for LC-MS/MS Analysis of TDM Drugs and Metabolites. Phenomenex. [Link]

  • Al-Awaida, W., et al. (2025, January 17). A Novel Mobile Phase for Green Chromatographic Determination of Haloperidol: Application to Commercial Pharmaceutical Products and Forced Degradation Studies. MDPI. [Link]

  • American Pharmaceutical Review. (2014, August 26). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. American Pharmaceutical Review. [Link]

  • Yoshimura, Y., et al. (2018). Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure. Journal of the Mass Spectrometry Society of Japan, 66(5), 185-190.

Sources

Troubleshooting

Technical Support Center: Scale-Up Troubleshooting for 4-(5,5-Dimethyl-1,3-dioxan-2-yl)butyrophenone Production

Welcome to the Technical Support Center. Scaling up the synthesis of 4-(5,5-Dimethyl-1,3-dioxan-2-yl)butyrophenone—a critical protected ketone intermediate—presents unique thermodynamic and kinetic challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Scaling up the synthesis of 4-(5,5-Dimethyl-1,3-dioxan-2-yl)butyrophenone—a critical protected ketone intermediate—presents unique thermodynamic and kinetic challenges. To prevent over-addition and ensure high yields, this guide focuses on a validated two-step process: the acetal protection of 5-oxopentanenitrile, followed by a controlled Grignard addition.

Below, you will find our process flow, quantitative optimization data, troubleshooting FAQs, and a self-validating master protocol designed for researchers and drug development professionals.

Process Flow Visualization

ProcessFlow A 5-Oxopentanenitrile + Neopentyl Glycol B Acetalization (pTSA, Toluene) A->B C Acetal Intermediate (Nitrile) B->C Dean-Stark (-H2O) D Grignard Addition (PhMgBr, THF) C->D E Imine Mg-Salt Intermediate D->E -20°C to RT F Mild Hydrolysis (pH 4-5, 0°C) E->F NH4Cl / HCl G Target Product: 4-(5,5-Dimethyl-1,3-dioxan- 2-yl)butyrophenone F->G Phase Sep & Cryst

Process flow diagram for the two-step synthesis of 4-(5,5-Dimethyl-1,3-dioxan-2-yl)butyrophenone.

Quantitative Process Optimization Data

To ensure reproducibility across scales, the following parameters have been thermodynamically and kinetically optimized.

ParameterTested RangeOptimized ValueCausality & Impact on Yield / Purity
Neopentyl Glycol Equivalents 1.0 - 1.5 eq1.15 eq Mitigates sublimation losses in the condenser; drives conversion to >98%.
Acetalization Catalyst (pTSA) 1 - 10 mol%5 mol% Balances reaction rate (complete in 4h) while minimizing oligomerization.
Grignard Addition Temp -78 °C to 20 °C-20 °C Prevents exothermic runaway and protects the acetal from premature cleavage.
Imine Hydrolysis pH pH 1.0 - pH 7.0pH 4.5 Critical: Fully hydrolyzes the imine to the ketone without cleaving the dioxane ring.

Troubleshooting & FAQs

Q: Why is my acetalization conversion stalling at 85% despite prolonged reflux? A: This is a classic mass-transfer and volatility issue. Neopentyl glycol (2,2-dimethyl-1,3-propanediol) has a high vapor pressure and a tendency to sublime under toluene reflux conditions[1]. It often crystallizes in the cooler zones of the condenser, removing it from the reaction mixture and stalling the thermodynamic equilibrium. Self-Validating Solution: Use a 1.15x stoichiometric excess of neopentyl glycol. Monitor the water collection in the Dean-Stark trap; the reaction is mathematically complete only when the theoretical volume of water is physically collected. If sublimation occurs, periodically wash the condenser walls with a small amount of toluene.

Q: During the workup of the acetalization step, my product reverts back to the starting aldehyde. How do I prevent this? A: The 5,5-dimethyl-1,3-dioxane acetal is highly sensitive to aqueous acidic conditions[2]. If the p-toluenesulfonic acid (pTSA) catalyst is not neutralized prior to the aqueous wash, the localized acidic pH in the biphasic mixture will rapidly drive hydrolysis back to the aldehyde. Self-Validating Solution: Introduce a "pre-quench" step. Add 1.2 equivalents of triethylamine (TEA) directly to the cooled toluene mixture before adding any water. Verify the organic layer pH is >7 using moistened indicator paper before proceeding to the NaHCO3 wash.

Q: Why do we use a nitrile precursor instead of an ester for the Grignard addition? A: Grignard reagents are highly nucleophilic. If an ester were used, the initial addition would form a ketone, which is more electrophilic than the starting ester, leading to a rapid second Grignard addition and the formation of a tertiary alcohol byproduct. By utilizing 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanenitrile, the Grignard addition forms a stable imine magnesium salt[3]. This intermediate is electronically inert to further nucleophilic attack, ensuring the reaction stops cleanly at the desired oxidation state[4].

Q: How do I hydrolyze the imine intermediate without cleaving the 5,5-dimethyl-1,3-dioxane protecting group? A: This is the most critical thermodynamic balance in the scale-up process. The imine must be hydrolyzed to the butyrophenone, but the acetal will cleave if the pH drops too low. Self-Validating Solution: Employ a tightly buffered hydrolysis. Quench the Grignard reaction with saturated aqueous NH4Cl at 0 °C. Then, carefully titrate the mixture with 1M HCl to maintain a pH of exactly 4.5. Monitor the conversion via TLC or GC-MS. Stirring at this pH at 0–5 °C for 2 hours is sufficient to hydrolyze the imine while preserving >98% of the dioxane ring.

Validated Scale-Up Methodology

This protocol is designed as a self-validating system to ensure high-fidelity replication during scale-up.

Phase 1: Acetalization (Protection Step)
  • Reactor Charging: Charge an oven-dried reactor with 5-oxopentanenitrile (1.0 eq), neopentyl glycol (1.15 eq), and anhydrous toluene (10 volumes).

  • Catalysis: Add p-toluenesulfonic acid monohydrate (0.05 eq).

  • Azeotropic Distillation: Equip the reactor with a Dean-Stark trap and reflux condenser. Heat to a vigorous reflux (approx. 110 °C).

  • Validation: Monitor water collection. Do not proceed until the theoretical volume of water is collected (typically 4-6 hours). Once verified, cool the reaction to 25 °C.

  • Pre-Quench (Critical): Add triethylamine (0.06 eq) to neutralize the pTSA. Causality: This prevents premature acetal hydrolysis upon contact with water. Verify pH > 7.

  • Workup: Wash the organic layer with saturated aqueous NaHCO3, followed by brine. Dry over Na2SO4, filter, and concentrate under reduced pressure to yield the intermediate: 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanenitrile.

Phase 2: Grignard Addition & Controlled Hydrolysis
  • Preparation: Dissolve the nitrile intermediate (1.0 eq) in anhydrous THF (8 volumes) under a strict nitrogen atmosphere. Cool the reactor to -20 °C.

  • Addition: Add phenylmagnesium bromide (1.2 eq, 3M in diethyl ether) dropwise. Control the addition rate to maintain the internal temperature below -10 °C to prevent exothermic degradation.

  • Imine Formation: Allow the reaction to warm to room temperature and stir for 3 hours. The formation of the imine magnesium salt prevents over-addition.

  • Buffered Quench: Cool the mixture to 0 °C. Slowly quench by adding saturated aqueous NH4Cl (5 volumes).

  • Selective Hydrolysis: Adjust the pH to exactly 4.5 using 1M HCl. Stir at 0-5 °C for 2 hours. Validation: Sample the organic layer and confirm the disappearance of the imine intermediate via GC-MS.

  • Isolation: Extract with ethyl acetate (3 x 5 volumes). Wash the combined organic layers with brine, dry over MgSO4, and concentrate.

  • Purification: Purify via crystallization from a heptane/ethyl acetate mixture to afford pure 4-(5,5-Dimethyl-1,3-dioxan-2-yl)butyrophenone.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Mass Spectrometry Fragmentation of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyrophenone

Executive Summary The compound 4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyrophenone (Molecular Formula: C₁₆H₂₂O₃, Exact Mass: 262.16 Da) is a complex synthetic intermediate featuring a butyrophenone backbone protected by a 5,5-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyrophenone (Molecular Formula: C₁₆H₂₂O₃, Exact Mass: 262.16 Da) is a complex synthetic intermediate featuring a butyrophenone backbone protected by a 5,5-dimethyl-1,3-dioxane acetal group. Accurate structural elucidation and quantification of this molecule require orthogonal analytical approaches. This guide objectively compares the performance, fragmentation causality, and experimental workflows of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) versus Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) .

Mechanistic Causality: Decoding the Fragmentation Pathways

Understanding mass spectrometry data requires moving beyond empirical matching to understanding the fundamental thermochemistry of ion dissociation. The fragmentation of this molecule is governed by the distinct energy regimes of the ionization source.

GC-EI-MS (Hard Ionization at 70 eV)

Electron ionization shatters the molecule into a reproducible fingerprint governed by Stevenson's Rule, which dictates that the positive charge remains on the fragment with the lowest ionization energy.

  • Alpha-Cleavage (m/z 105): The highly electronegative carbonyl oxygen polarizes the adjacent carbon-carbon bond. Upon ionization, homolytic cleavage of the alpha C-C bond expels a neutral radical (C₉H₁₇O₂•), leaving a highly resonance-stabilized phenyl acylium ion ([Ph-C≡O]⁺) at m/z 105[1],[2]. This is universally the base peak for butyrophenone derivatives.

  • McLafferty Rearrangement (m/z 120): Because the butyrophenone chain possesses gamma-hydrogens, the oxygen radical cation can abstract a hydrogen via a six-membered cyclic transition state[1]. This triggers the cleavage of the beta-gamma C-C bond, expelling a neutral alkene (C₈H₁₄O₂, 142 Da) and generating a stable enol radical cation at m/z 120[2],.

  • Acetal Cleavage (m/z 115): 1,3-dioxane derivatives exhibit unique fragmentation patterns driven by the stabilization of positive charge by the ring's oxygen atoms[3]. Cleavage of the C4-acetal bond yields the 5,5-dimethyl-1,3-dioxan-2-yl cation at m/z 115, a highly stable oxonium ion.

LC-ESI-MS/MS (Soft Ionization & CID)

In positive chemical ionization or ESI modes, butyrophenones typically yield strong [M+H]⁺ quasi-molecular peaks[4]. For this compound, soft ionization yields the intact protonated molecule at m/z 263. During Collision-Induced Dissociation (CID), the even-electron [M+H]⁺ ion fragments via lower-energy pathways:

  • Neutral Loss of Diol (m/z 159): The acetal group is highly susceptible to protonation and subsequent neutral loss of 2,2-dimethyl-1,3-propanediol (104 Da), yielding a product ion at m/z 159.

  • Acylium Formation (m/z 105): Higher collision energies (e.g., >35 eV) drive secondary fragmentation down to the ubiquitous m/z 105 acylium ion.

Self-Validating Experimental Protocols

To ensure trustworthiness, every analytical run must be a self-validating system. The following protocols integrate intrinsic quality control mechanisms.

Protocol A: GC-EI-MS Structural Elucidation
  • System Suitability Test (SST): Prior to analysis, tune the mass spectrometer using Perfluorotributylamine (PFTBA). Validate that the m/z 69, 219, and 502 peaks meet target abundance ratios and mass accuracy tolerances (±0.1 Da) to ensure proper lens focusing and detector gain.

  • Sample Preparation: Dissolve the analyte to 10 µg/mL in GC-grade dichloromethane. Spike the sample with 1 µg/mL of Acetophenone-d5 as an Internal Standard (IS).

  • Methodology:

    • Inject 1 µL into a split/splitless inlet set to 250°C (Split ratio 10:1).

    • Separate on a DB-5MS capillary column (30m × 0.25mm × 0.25µm).

    • Oven program: 100°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min).

    • Acquire data in full scan mode (m/z 40–400) at 70 eV.

  • Self-Validation Check: The run is only valid if the Acetophenone-d5 IS elutes at its established retention time with a signal-to-noise ratio > 100:1, confirming that injection, column integrity, and ionization efficiency are nominal.

Protocol B: LC-ESI-MS/MS High-Sensitivity Quantification
  • System Suitability Test (SST): Inject a blank solvent followed by a neat standard. The column must demonstrate a peak tailing factor of < 1.5, and the blank must show zero carryover.

  • Sample Preparation: Dilute the sample to 100 ng/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Spike with a stable isotope-labeled internal standard (SIL-IS) to correct for matrix-induced ion suppression.

  • Methodology:

    • Inject 2 µL onto a C18 UHPLC column (50 × 2.1 mm, 1.8 µm) maintained at 40°C.

    • Gradient elution: Mobile Phase A (Water + 0.1% FA) and Mobile Phase B (Acetonitrile + 0.1% FA). Ramp from 5% B to 95% B over 4 minutes.

    • Ionization: ESI Positive mode. Capillary voltage 3.5 kV, desolvation temperature 350°C.

    • Monitor Multiple Reaction Monitoring (MRM) transitions: m/z 263 → 105 (Quantifier) and m/z 263 → 159 (Qualifier).

  • Self-Validation Check: The ratio of the quantifier to qualifier transition must remain within ±20% of the reference standard. Any deviation flags the peak as impure or subject to matrix interference.

Quantitative Data & Platform Performance

Table 1: Fragmentation Pattern Comparison
PlatformIonization Modem/zRelative AbundanceFragment Assignment
GC-EI-MS Hard (70 eV)105100% (Base)[Ph-CO]⁺ (Alpha-cleavage)
GC-EI-MS Hard (70 eV)115~65%[C₆H₁₁O₂]⁺ (Acetal cleavage)
GC-EI-MS Hard (70 eV)120~15%[Ph-C(OH)=CH₂]•⁺ (McLafferty)
GC-EI-MS Hard (70 eV)262<5%[M]•⁺ (Molecular Ion)
LC-ESI-MS/MS Soft (ESI+)263100% (MS1 Base)[M+H]⁺ (Protonated Molecule)
LC-ESI-MS/MS CID (20 eV)159~80% (MS2)[M+H - C₅H₁₂O₂]⁺ (Neutral loss)
LC-ESI-MS/MS CID (40 eV)105100% (MS2 Base)[Ph-CO]⁺ (Acylium ion)
Table 2: Platform Performance Comparison
FeatureGC-EI-MS (e.g., Agilent 5977B)LC-ESI-MS/MS (e.g., Thermo Q Exactive)
Primary Utility De novo structural elucidation & library matchingHigh-sensitivity targeted quantification
Matrix Tolerance High (requires volatile analytes)Moderate (susceptible to ion suppression)
Limit of Detection ~10–50 ng/mL~0.1–1 ng/mL
Data Confidence Spectral fingerprinting against NIST databasesHigh-resolution exact mass & MRM ratios

Pathway & Workflow Visualizations

Fragmentation M Molecular Ion [M]•+ m/z 262 F105 PhCO+ m/z 105 M->F105 α-cleavage (-C9H17O2•) F120 McLafferty Ion m/z 120 M->F120 McLafferty (-C8H14O2) F115 Dioxan-2-yl Cation m/z 115 M->F115 Ether α-cleavage (-C10H11O•)

EI-MS fragmentation pathways of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyrophenone.

Workflow Prep Sample Prep (Internal Standard Added) GC GC-EI-MS (Hard Ionization) Prep->GC LC LC-ESI-MS/MS (Soft Ionization) Prep->LC DataGC Library Matching & Structural ID GC->DataGC DataLC MRM Quantification & Pathway Mapping LC->DataLC

Comparative analytical workflows for GC-EI-MS and LC-ESI-MS/MS.

Sources

Comparative

Validating Quantification Methods for 4-(5,5-Dimethyl-1,3-dioxan-2-yl)butyrophenone in Plasma: A Comparative Guide

Introduction 4-(5,5-Dimethyl-1,3-dioxan-2-yl)butyrophenone is a critical synthetic intermediate and target analyte in the development and profiling of butyrophenone-class pharmaceuticals. Accurate quantification of this...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(5,5-Dimethyl-1,3-dioxan-2-yl)butyrophenone is a critical synthetic intermediate and target analyte in the development and profiling of butyrophenone-class pharmaceuticals. Accurate quantification of this compound in biological matrices, particularly plasma, is essential for pharmacokinetic (PK) and toxicokinetic (TK) evaluations. However, its unique structural features—specifically the presence of a cyclic 1,3-dioxane acetal—present distinct analytical challenges that dictate the entire bioanalytical strategy.

This guide objectively compares the performance of leading analytical methodologies (LC-MS/MS, HPLC-UV, and GC-MS) for quantifying this compound in plasma. It provides field-proven, step-by-step protocols and a self-validating framework grounded in global regulatory standards.

Mechanistic Insights: The Achilles' Heel of the Dioxane Ring

As a Senior Application Scientist, establishing a robust assay requires understanding the chemical causality behind the analyte's behavior. The 1,3-dioxane moiety is a cyclic acetal formed with neopentyl glycol. While highly stable under basic conditions, acetals undergo rapid, acid-catalyzed hydrolysis in aqueous environments, degrading into the corresponding aldehyde and diol.

Standard bioanalytical workflows often employ strong acids (e.g., 0.1% Formic Acid or Trifluoroacetic Acid) to precipitate proteins or enhance positive-mode electrospray ionization (ESI+). Exposing 4-(5,5-Dimethyl-1,3-dioxan-2-yl)butyrophenone to these conditions during sample extraction or inside the autosampler leads to severe analyte degradation, resulting in poor precision and failed validation runs. Therefore, the entire analytical system—from extraction buffer to mobile phase—must be maintained at a neutral to slightly basic pH (pH 7.5–8.5) to ensure structural integrity.

Comparison of Analytical Alternatives

To establish a robust PK/TK assay, laboratories typically evaluate LC-MS/MS, HPLC-UV, and GC-MS. Table 1 summarizes the objective performance metrics of these platforms.

Table 1: Quantitative Comparison of Analytical Platforms for Plasma Quantification
ParameterLC-MS/MSHPLC-UVGC-MS
Sensitivity (LLOQ) 10–50 pg/mL50–100 ng/mL1–5 ng/mL
Linear Dynamic Range 3 to 4 orders of magnitude2 to 3 orders of magnitude2 to 3 orders of magnitude
Selectivity Excellent (MRM transitions)Moderate (Chromophore at ~245 nm)Good (EI fragmentation)
Risk of Degradation Low (if neutral pH is maintained)Low (if neutral pH is maintained)High (Thermal degradation in inlet)
Throughput High (~3.0 min/run)Moderate (~10.0 min/run)Low (~15.0 min/run)
Primary Use Case Clinical PK, Low-dose TKHigh-dose TK, Formulation TestingSpecialized impurity profiling

Verdict: LC-MS/MS is the gold standard[1]. By utilizing a high-pH stable C18 column and an ammonium bicarbonate buffer, LC-MS/MS completely bypasses the risk of acid hydrolysis while maintaining excellent ESI+ efficiency for the butyrophenone ketone group. GC-MS is generally avoided due to the high risk of thermal degradation of the dioxane ring in the injection port (>250°C).

Experimental Protocol: Optimized LC-MS/MS Workflow

To ensure a self-validating system, the following protocol utilizes Solid-Phase Extraction (SPE) combined with a neutral-pH LC-MS/MS method. This approach guarantees high recovery, minimal matrix effects, and absolute analyte stability.

Step 1: Plasma Preparation and pH Control
  • Aliquot 100 µL of K₂EDTA human or animal plasma into a 96-well plate.

  • Add 10 µL of the Stable Isotope-Labeled Internal Standard (SIL-IS) working solution.

  • Add 200 µL of 50 mM Ammonium Bicarbonate buffer (pH 8.0). Mix thoroughly.

    • Causality Note: This buffer neutralizes endogenous plasma acids and locks the dioxane ring in its chemically stable state prior to extraction.

Step 2: Solid-Phase Extraction (SPE)
  • Condition an Oasis HLB 30 mg/1 cc cartridge with 1 mL Methanol, followed by 1 mL of 50 mM Ammonium Bicarbonate.

  • Load the buffered plasma sample onto the cartridge.

  • Wash with 1 mL of 5% Methanol in water (pH adjusted to 8.0 with NH₄OH) to remove polar interferences.

  • Elute the analyte with 1 mL of 100% Acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute in 100 µL of Mobile Phase A (see below).

Step 3: LC-MS/MS Analysis
  • Column: Waters XBridge C18 (2.1 x 50 mm, 2.5 µm) – chosen specifically for its stability at high pH.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 7.8).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 3.0 minutes.

  • Flow Rate: 0.4 mL/min.

  • MS Detection: Positive ESI, monitoring the [M+H]⁺ precursor ion (m/z 263.3) to its primary product ions.

SamplePrep Plasma Plasma Sample (100 µL) + SIL-Internal Standard Condition Buffer Addition Add 50 mM NH4HCO3 (pH 8.0) *Prevents Dioxane Hydrolysis* Plasma->Condition PPT Protein Precipitation (PPT) Add 300 µL Acetonitrile Condition->PPT High Throughput SPE Solid Phase Extraction (SPE) Oasis HLB Cartridge Condition->SPE High Recovery & Cleanliness LLE Liquid-Liquid Extraction (LLE) Add 1 mL MTBE Condition->LLE Orthogonal Selectivity Centrifuge Centrifuge 14,000 rpm, 10 min PPT->Centrifuge WashElute Wash: 5% MeOH Elute: 100% Acetonitrile SPE->WashElute LLE->Centrifuge Evaporate Evaporate to Dryness (N2 stream, 35°C) Centrifuge->Evaporate Centrifuge->Evaporate WashElute->Evaporate Reconstitute Reconstitute in Neutral Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Workflow for plasma sample preparation emphasizing critical pH control.

Regulatory Validation Framework

A method is only as trustworthy as its validation. All bioanalytical methods for 4-(5,5-Dimethyl-1,3-dioxan-2-yl)butyrophenone must be validated according to the [2] and the [3].

Key self-validating parameters include:

  • Matrix Effect: Evaluated using the post-extraction addition method pioneered by [4]. The IS-normalized matrix factor must demonstrate a Coefficient of Variation (CV) < 15% across six distinct plasma lots.

  • Stability: Benchtop, freeze-thaw, and autosampler stability must be rigorously tested. Because of the dioxane ring, autosampler stability is the most critical failure point if the reconstitution solvent is inadvertently acidic.

  • Accuracy & Precision: Intra- and inter-assay precision must be ≤ 15% (≤ 20% at the Lower Limit of Quantification, LLOQ).

BMV BMV ICH M10 / FDA Validation Selectivity Selectivity & Specificity BMV->Selectivity Blank interference < 20% LLOQ Matrix Matrix Effect (Matuszewski Method) BMV->Matrix IS-normalized CV < 15% Calibration Linearity (R² ≥ 0.99) BMV->Calibration ±15% deviation (±20% at LLOQ) AccPrec Accuracy & Precision (CV ≤ 15%) BMV->AccPrec Intra/Inter-run QC verification Stability Analyte Stability (Benchtop, F/T, Autosampler) BMV->Stability Monitor acetal integrity

Logical framework for bioanalytical method validation per ICH M10/FDA.

Conclusion

For the quantification of 4-(5,5-Dimethyl-1,3-dioxan-2-yl)butyrophenone, LC-MS/MS coupled with SPE under strictly neutral/basic conditions is the superior methodology. By understanding the chemical causality of the analyte—specifically the acid-lability of the 1,3-dioxane ring—scientists can engineer a robust, self-validating assay that effortlessly meets stringent FDA and ICH M10 regulatory requirements.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (2018). Available at:[Link]

  • European Medicines Agency (EMA) / ICH. ICH M10 on bioanalytical method validation and study sample analysis (2022). Available at:[Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030 (2003). Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide: Handling 4-(5,5-Dimethyl-1,3-dioxan-2-yl)butyrophenone

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of complex synthetic intermediates. 4-(5,5-Dimethyl-1,3-dioxan-2-yl)butyrophenone is a critical building bl...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of complex synthetic intermediates. 4-(5,5-Dimethyl-1,3-dioxan-2-yl)butyrophenone is a critical building block often utilized in the synthesis of neuroactive APIs and complex small molecules[1][]. However, its dual-functional structure—combining a butyrophenone core with a 1,3-dioxane (cyclic acetal) ring—presents unique, synergistic hazards that require strict operational controls[3][4].

This guide provides a self-validating, step-by-step protocol for personal protective equipment (PPE), handling, and disposal, designed to ensure absolute scientific integrity and laboratory safety.

Hazard Assessment & Mechanistic Causality

To design an effective safety protocol, we must first understand the mechanistic causality behind the chemical's hazards. Do not treat this compound as a generic organic intermediate; its specific moieties dictate our PPE choices:

  • The Butyrophenone Core: Butyrophenone derivatives are notorious for causing severe eye damage (H318) and acting as potent skin sensitizers (H317), leading to allergic contact dermatitis[3][5]. Due to its lipophilicity, systemic absorption through unprotected skin can theoretically interact with central nervous system pathways.

  • The 1,3-Dioxane Moiety: Cyclic acetals are highly prone to auto-oxidation upon atmospheric exposure, forming explosive hydroperoxides over time[4]. Furthermore, 1,3-dioxane acts as a defatting agent[6]. If it contacts the skin, it strips away the natural lipid barrier, exponentially increasing the dermal penetration rate of the toxic butyrophenone core.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient. The synergistic defatting and sensitizing properties of this compound demand upgraded barriers[5][7].

Protection ZoneRecommended PPE SpecificationMechanistic Justification & Causality
Ocular/Face Indirect-vented chemical safety goggles + Polycarbonate face shieldProtects against severe, irreversible eye damage (H318) from micro-splashes during gravimetric transfer[5].
Dermal/Hands Heavy-duty Butyl rubber gloves (≥0.3 mm thickness)Standard thin nitrile gloves are compromised by cyclic ethers. Butyl rubber prevents permeation of the lipophilic dioxane ring[6].
Respiratory NIOSH-approved half-mask with Organic Vapor (OV) cartridgesRequired if handling outside a Class II fume hood to prevent inhalation of irritating, potentially neuroactive vapors[3].
Body Flame-Resistant (FR) lab coat and chemical-resistant apronMitigates fire risks associated with potential peroxide accumulation and flammable vapors[4].
Operational Workflow: Step-by-Step Methodology

Every protocol must be a self-validating system. Follow these steps sequentially to ensure absolute safety during synthesis setup.

Step 1: Pre-Handling Peroxide Verification Before opening any stored container of a 1,3-dioxane derivative, you must test for peroxides[4].

  • Action: In a fume hood, use a Quantofix peroxide test strip on a micro-aliquot of the compound.

  • Validation: If peroxides are <10 ppm , proceed. If peroxides are >10 ppm , do not proceed. The batch must be quenched with a reducing agent (e.g., sodium sulfite) prior to use or disposal.

Step 2: Environmental Purging Because the 1,3-dioxane moiety degrades in the presence of oxygen and moisture[4][6], all handling must occur under inert conditions.

  • Action: Utilize a Schlenk line or an Argon/Nitrogen-purged glovebox.

  • Validation: Ensure the oxygen sensor in the glovebox reads <5 ppm before opening the primary chemical container.

Step 3: Gravimetric Transfer

  • Action: Use anti-static spatulas and weigh the compound directly into a pre-dried, septa-sealed round-bottom flask.

  • Validation: Ground all balances and metal equipment to prevent static discharge, which could ignite localized vapors or trace peroxides[7].

Step 4: Post-Transfer Decontamination

  • Action: Wipe down all spatulas and balances with a compatible solvent (e.g., ethanol), then wash with a 5% aqueous sodium hydroxide solution to hydrolyze any residual acetal, followed by a standard laboratory detergent wash.

Spill Response & Disposal Plan

In the event of a spill, immediate, calculated action is required to prevent vapor accumulation and environmental contamination[7].

  • Evacuate and Isolate: Immediately clear the area and ensure all ignition sources (hot plates, static-prone devices) are deactivated[7].

  • Containment: Cover the spill with an inert, non-combustible absorbent such as dry sand, earth, or vermiculite[7]. Critical Warning: Never use combustible materials like paper towels or sawdust, as the 1,3-dioxane moiety may have formed shock-sensitive peroxides that can ignite organic absorbents[4].

  • Collection: Using non-sparking tools, sweep the absorbed mixture into a high-density polyethylene (HDPE) hazardous waste container[7].

  • Disposal: Label as "Hazardous Organic Waste - Peroxide Forming." Do not flush down drains[3]. The material must be sent to a licensed facility for high-temperature incineration[6].

Mandatory Visualization: Safety & Operational Decision Tree

PPE_Workflow Start Initiate Handling Protocol 4-(5,5-Dimethyl-1,3-dioxan-2-yl)butyrophenone PeroxideTest Step 1: Peroxide Testing (1,3-Dioxane Moiety Risk) Start->PeroxideTest PPE Step 2: Don PPE (Butyl Gloves, Goggles, Respirator) PeroxideTest->PPE Peroxides < 10 ppm Dispose Hazardous Waste Disposal (Incineration) PeroxideTest->Dispose Peroxides > 10 ppm (Quench required) Environment Step 3: Environmental Control (Fume Hood & N2/Ar Blanket) PPE->Environment Spill Spill Detected? Environment->Spill Contain Containment Use Inert Absorbent (Sand/Vermiculite) Spill->Contain Yes Proceed Proceed with Synthesis (Schlenk Line / Glovebox) Spill->Proceed No Contain->Dispose Proceed->Dispose Post-Reaction Waste

Workflow decision tree for handling and spill response of 1,3-dioxan-2-yl butyrophenone derivatives.

References
  • 4'-CYANO-4-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)BUTYROPHENONE - Chemical Substance Information , NextSDS Database. 1

  • CAS 898756-93-9 (2',5'DICHLORO-4-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)BUTYROPHENONE) , BOC Sciences Catalog.

  • SAFETY DATA SHEET: n-Butyrophenone , Chem Service. 5

  • Butyrophenone MATERIAL SAFETY DATA SHEET , CDH Fine Chemical. 3

  • Butyrophenone - Safety Data Sheet , ChemicalBook. 7

  • MATERIAL SAFETY DATA SHEET HAZARD CHARACTERISTICS , SIBUR International. 6

  • Cas 505-22-6, 1,3-DIOXANE SAFETY DATA SHEETS , LookChem. 4

Sources

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